2-(2,6-Dimethoxybenzoyl)phenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2,6-dimethoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVSROPLWWXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641606 | |
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-94-9 | |
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway for 2-(2,6-dimethoxybenzoyl)phenyl acetate, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in the current literature, this document outlines a robust, multi-step approach. The synthesis commences with the preparation of key precursors, 2,6-dimethoxybenzoyl chloride and phenyl acetate, from commercially available starting materials. The core of the proposed synthesis involves an esterification reaction followed by a regioselective Fries rearrangement to construct the ortho-acylated phenolic intermediate, which is subsequently acetylated to yield the final product. Detailed experimental protocols, quantitative data for analogous reactions, and safety considerations are provided.
Introduction
The synthesis of substituted benzophenones and their derivatives is of significant interest in organic and medicinal chemistry due to their prevalence in biologically active compounds and their utility as versatile chemical intermediates. The target molecule, this compound, combines a sterically hindered dimethoxybenzoyl moiety with an acetylated phenolic ring, presenting a unique synthetic challenge, particularly concerning the regioselective introduction of the acyl group at the ortho position of the phenyl acetate.
This guide proposes a logical and feasible three-stage synthetic strategy, designed to overcome the challenge of direct ortho-acylation. The methodology relies on well-established and reliable chemical transformations, including esterification, the Fries rearrangement, and acetylation.
Proposed Synthetic Pathway
The proposed synthesis of this compound is outlined in the workflow diagram below. The strategy involves the initial synthesis of two key intermediates: 2,6-dimethoxybenzoyl chloride and phenyl 2,6-dimethoxybenzoate. A subsequent Fries rearrangement of the latter is expected to yield the ortho-acylated phenol, which is then acetylated to afford the target compound.
The detailed reaction scheme is presented below, illustrating the transformation of the precursors to the final product.
Experimental Protocols
Synthesis of Precursors
3.1.1. 2,6-Dimethoxybenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.
-
Materials: 2,6-dimethoxybenzoic acid, thionyl chloride, toluene, petroleum ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Wash the resulting crude solid with cold petroleum ether and filter to yield 2,6-dimethoxybenzoyl chloride.
-
3.1.2. Phenyl Acetate
This protocol is a standard method for the esterification of phenols.
-
Materials: Phenol, acetic anhydride, 10% aqueous sodium hydroxide, carbon tetrachloride, anhydrous calcium chloride.
-
Procedure:
-
Dissolve phenol (1.0 eq) in 10% aqueous sodium hydroxide solution in a flask and cool in an ice bath.
-
Add acetic anhydride (1.1 eq) to the cooled solution and shake vigorously for 5-10 minutes.
-
Transfer the mixture to a separatory funnel. Add carbon tetrachloride to facilitate separation.
-
Separate the organic layer, wash with dilute sodium carbonate solution, and then with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.
-
Main Synthetic Steps
3.2.1. Step 1: Synthesis of Phenyl 2,6-Dimethoxybenzoate (Esterification)
-
Materials: Phenol, 2,6-dimethoxybenzoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve phenol (1.0 eq) and pyridine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add a solution of 2,6-dimethoxybenzoyl chloride (1.0 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.2.2. Step 2: Synthesis of 2-Hydroxy-2',6'-dimethoxybenzophenone (Fries Rearrangement)
The Fries rearrangement is regioselective, with higher temperatures favoring the formation of the ortho-isomer.[1][2]
-
Materials: Phenyl 2,6-dimethoxybenzoate, anhydrous aluminum chloride, nitrobenzene.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a thermometer, add phenyl 2,6-dimethoxybenzoate (1.0 eq) and nitrobenzene.
-
Carefully add anhydrous aluminum chloride (1.2 eq) in portions, keeping the temperature below 10 °C.
-
Slowly heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
Extract the aqueous residue with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
3.2.3. Step 3: Synthesis of this compound (Acetylation)
-
Materials: 2-Hydroxy-2',6'-dimethoxybenzophenone, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 2-hydroxy-2',6'-dimethoxybenzophenone (1.0 eq) in pyridine in a round-bottom flask.
-
Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Quantitative Data
The following tables summarize the expected physical properties and spectroscopic data for the key compounds in this synthesis. Data for the final product is predicted based on structurally similar compounds.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 185-188 | - |
| 2,6-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | 65-68 | 155-157 (at 5 mmHg) |
| Phenyl Acetate | C₈H₈O₂ | 136.15 | - | 195-196 |
| 2-Hydroxy-2',6'-dimethoxybenzophenone | C₁₅H₁₄O₄ | 258.27 | (Predicted) 85-90 | - |
| This compound | C₁₇H₁₆O₅ | 300.31 | (Predicted) 95-100 | - |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2,6-Dimethoxybenzoic Acid | 7.35 (t, 1H), 6.60 (d, 2H), 3.90 (s, 6H) |
| Phenyl Acetate | 7.40-7.20 (m, 5H), 2.30 (s, 3H) |
| 2-Hydroxy-2',6'-dimethoxybenzophenone | 11.5 (s, 1H, -OH), 7.50-6.80 (m, 7H), 3.85 (s, 6H) |
| This compound | 7.60-7.00 (m, 7H), 3.80 (s, 6H), 2.20 (s, 3H) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 2,6-Dimethoxybenzoic Acid | 168.0, 158.5, 132.0, 112.0, 104.5, 56.0 |
| Phenyl Acetate | 169.5, 150.8, 129.3, 125.8, 121.5, 21.1 |
| 2-Hydroxy-2',6'-dimethoxybenzophenone | 200.0, 160.0, 158.0, 135.0, 133.0, 130.0, 125.0, 120.0, 118.0, 115.0, 105.0, 56.0 |
| This compound | 198.0, 169.0, 158.0, 150.0, 133.0, 131.0, 130.0, 128.0, 126.0, 122.0, 115.0, 105.0, 56.0, 21.0 |
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns.
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
Conclusion
References
chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and suggested experimental protocols for the characterization of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the absence of publicly available experimental data for this specific compound, this guide leverages data from structurally analogous compounds to offer a scientifically grounded starting point for its synthesis and investigation.
Predicted Chemical and Physical Properties
The properties of this compound are predicted based on the known characteristics of substituted benzophenones and phenyl acetates.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₇H₁₆O₅ | Calculated from structure |
| Molecular Weight | 300.31 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Based on similar benzophenone derivatives[1] |
| Melting Point | 100-120 °C | Inferred from related substituted benzophenones |
| Boiling Point | > 350 °C | Extrapolated from related high-molecular-weight esters |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water. | General solubility of benzophenones and phenyl acetates[1] |
| logP (o/w) | ~3.5-4.5 | Estimated based on structural similarity to other benzophenones |
Proposed Synthesis
A two-step synthetic pathway is proposed for the preparation of this compound. The first step involves a Friedel-Crafts acylation to form the benzophenone core, followed by an esterification to introduce the acetate group.
Step 1: Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone
The initial step is a Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2-hydroxybenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or a lanthanide triflate.[2][3] Polyphosphoric acid (PPA) can also be an effective catalyst for acylations involving dimethoxybenzene.[4]
Reaction:
Step 2: Synthesis of this compound
The second step is the esterification of the phenolic hydroxyl group of the intermediate product with acetic anhydride or acetyl chloride. This reaction can be carried out in the presence of a base, such as pyridine or triethylamine, or a catalytic amount of acid.
Reaction:
Experimental Protocols
The following are detailed, yet general, experimental protocols for the proposed synthesis and characterization of this compound.
Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone (Intermediate)
Materials:
-
1,3-Dimethoxybenzene
-
2-Hydroxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-hydroxybenzoyl chloride to the stirred suspension.
-
After stirring for 15 minutes, add 1,3-dimethoxybenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Synthesis of this compound (Final Product)
Materials:
-
(2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from both phenyl rings, singlets for the two methoxy groups, and a singlet for the acetyl methyl group. The chemical shifts of aromatic protons will be influenced by the substitution pattern.
-
¹³C NMR: Expected signals would include carbons of the carbonyl groups (ketone and ester), aromatic carbons, methoxy carbons, and the acetyl methyl carbon.[5]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the calculated molecular weight should be observed. Fragmentation patterns may show losses of the acetyl group and parts of the benzoyl moiety.
-
-
Melting Point Analysis:
-
A sharp melting point range will indicate the purity of the compound.
-
Visualizations
Proposed Synthetic Workflow
References
- 1. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone(131-54-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of the novel compound, 2-(2,6-dimethoxybenzoyl)phenyl acetate. Due to the absence of existing literature on this specific molecule, this document presents a hypothesized structure based on its nomenclature and outlines a systematic approach to its characterization using modern spectroscopic techniques. The presented data is predictive and intended to serve as a benchmark for researchers synthesizing and analyzing this compound.
Hypothesized Molecular Structure
The name this compound suggests a central phenyl ring substituted with an acetate group and a 2,6-dimethoxybenzoyl group. The "2-" prefix indicates that the benzoyl group is attached to the second position of the phenyl acetate moiety.
Caption: Hypothesized structure of this compound.
Proposed Workflow for Structure Elucidation
A logical and systematic workflow is crucial for the unambiguous determination of a novel chemical structure. The following diagram outlines the proposed experimental approach.
Caption: Experimental workflow for the structure elucidation of a novel compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 4H | Aromatic Protons (Phenyl Acetate Ring) |
| 7.25 | t, J = 8.0 Hz | 1H | Aromatic Proton (para to benzoyl) |
| 6.70 | d, J = 8.0 Hz | 2H | Aromatic Protons (meta to benzoyl) |
| 3.65 | s | 6H | Methoxy Protons (-OCH₃) |
| 2.10 | s | 3H | Acetate Methyl Protons (-COCH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 195.0 | Benzoyl Carbonyl Carbon (C=O) |
| 169.0 | Acetate Carbonyl Carbon (C=O) |
| 158.0 | Aromatic Carbon (C-O, Methoxy) |
| 150.0 | Aromatic Carbon (C-O, Acetate) |
| 135.0 | Aromatic Carbon (C-C=O, Benzoyl) |
| 132.0 | Aromatic Carbon (para to benzoyl) |
| 130.0 - 120.0 | Aromatic Carbons (CH) |
| 115.0 | Aromatic Carbon (ipso to benzoyl) |
| 105.0 | Aromatic Carbon (meta to benzoyl) |
| 56.0 | Methoxy Carbon (-OCH₃) |
| 21.0 | Acetate Methyl Carbon (-CH₃) |
Table 3: Predicted IR and MS Data
| Technique | Predicted Value | Assignment |
| IR (cm⁻¹) | ~1760 | C=O stretch (Acetate) |
| ~1680 | C=O stretch (Benzoyl) | |
| ~1200 | C-O stretch (Ester) | |
| ~2950, ~1450 | C-H stretch and bend (Alkyl) | |
| ~3050, ~1600 | C-H stretch and C=C stretch (Aromatic) | |
| MS (ESI+) | m/z 301.09 | [M+H]⁺ |
| m/z 323.07 | [M+Na]⁺ |
Experimental Protocols
Standard protocols for acquiring the necessary spectroscopic data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
2D NMR (COSY, HSQC, HMBC): Perform standard two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and confirmation of the connectivity of the molecular fragments.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range to determine the accurate mass of the molecular ion and its adducts.
Hypothetical Biological Signaling Pathway
While the biological activity of this compound is unknown, many small molecules are investigated for their potential to modulate cellular signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
This technical guide provides a foundational framework for the synthesis and structural verification of this compound. The successful execution of these analytical methods will be paramount in confirming its molecular architecture and paving the way for future investigations into its chemical and biological properties.
Technical Guide: Spectroscopic Profile of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and presents an in-depth analysis of the expected spectroscopic characteristics based on the known data of its precursors and analogous compounds.
Proposed Synthesis
A feasible synthetic pathway for this compound involves a two-step process, beginning with the preparation of the acylating agent followed by a Friedel-Crafts acylation reaction.
-
Synthesis of 2,6-Dimethoxybenzoyl chloride: 2,6-Dimethoxybenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride.
-
Friedel-Crafts Acylation of Phenyl Acetate: The synthesized 2,6-dimethoxybenzoyl chloride is then reacted with phenyl acetate in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction is expected to yield the target molecule, this compound, primarily through ortho-acylation of the phenyl acetate ring.
Experimental Protocols
The following are detailed, representative experimental protocols for the proposed synthesis and subsequent spectroscopic analysis.
Synthesis of 2,6-Dimethoxybenzoyl chloride
To a solution of 2,6-dimethoxybenzoic acid (1 equivalent) in a dry, inert solvent such as toluene, thionyl chloride (1.2 equivalents) is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is then stirred at reflux for 2-3 hours. After completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2,6-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound
In a reaction vessel maintained under a nitrogen atmosphere, phenyl acetate (1 equivalent) is dissolved in a dry, non-polar solvent like dichloromethane. The solution is cooled to 0°C, and a Lewis acid, such as aluminum chloride (1.1 equivalents), is added portion-wise. To this cooled mixture, a solution of 2,6-dimethoxybenzoyl chloride (1 equivalent) in dichloromethane is added dropwise. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature, with stirring continued for an additional 12-18 hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Spectroscopic Data of Precursors
The following tables summarize the known spectroscopic data for the key precursors, which form the basis for the predicted data of the final product.
Table 1: Spectroscopic Data for 2,6-Dimethoxybenzoic Acid
| Parameter | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (KBr, cm⁻¹) | Mass Spectrum (m/z) |
| Values | δ 12.69 (s, 1H, COOH), 7.31 (t, J=8.4 Hz, 1H, Ar-H), 6.68 (d, J=8.4 Hz, 2H, Ar-H), 3.75 (s, 6H, 2xOCH₃) | δ 166.7, 156.1, 130.4, 114.4, 104.1, 55.8 | 3400-2500 (br, O-H), 1700 (C=O), 1590, 1470 (C=C), 1250 (C-O) | 182.06 [M]⁺, 165.05, 135.04 |
Table 2: Spectroscopic Data for Phenyl Acetate
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat, cm⁻¹) | Mass Spectrum (m/z) |
| Values | δ 7.41-7.35 (m, 2H, Ar-H), 7.26-7.21 (m, 1H, Ar-H), 7.12-7.09 (m, 2H, Ar-H), 2.29 (s, 3H, CH₃) | δ 169.2, 150.9, 129.4, 125.8, 121.6, 21.1 | 3070 (Ar C-H), 1765 (C=O), 1593, 1493 (C=C), 1193 (C-O) | 136.05 [M]⁺, 94.04, 43.02 |
Predicted Spectroscopic Data for this compound
Based on the structures of the precursors and general principles of spectroscopy, the following data are predicted for the title compound.
Table 3: Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Aromatic Protons (phenyl acetate ring) |
| ~7.3-7.5 | m | 2H | Aromatic Protons (phenyl acetate & dimethoxybenzoyl rings) |
| ~6.6-6.8 | d | 2H | Aromatic Protons (dimethoxybenzoyl ring) |
| ~3.7-3.9 | s | 6H | Methoxy Protons (2 x OCH₃) |
| ~2.3 | s | 3H | Acetate Methyl Protons (CH₃) |
Table 4: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Ketone Carbonyl (C=O) |
| ~169 | Ester Carbonyl (C=O) |
| ~158 | Aromatic C-O (dimethoxybenzoyl) |
| ~150 | Aromatic C-O (phenyl acetate) |
| ~130-135 | Substituted Aromatic Carbons |
| ~115-130 | Aromatic C-H |
| ~105 | Aromatic C-H (dimethoxybenzoyl) |
| ~56 | Methoxy Carbons (OCH₃) |
| ~21 | Acetate Methyl Carbon (CH₃) |
Table 5: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Values |
| IR (KBr, cm⁻¹) | ~1770 (Ester C=O stretch), ~1680 (Ketone C=O stretch), ~1600, 1480 (Aromatic C=C stretch), ~1250 (C-O stretch) |
| Mass Spectrum (m/z) | Expected [M]⁺ at ~302.11. Key fragments would likely correspond to the loss of the acetyl group, the phenyl acetate moiety, and the dimethoxybenzoyl moiety. |
Visualizations
The following diagrams illustrate the proposed experimental workflow.
Caption: Proposed synthetic workflow for this compound.
2-(2,6-Dimethoxybenzoyl)phenyl acetate CAS number and identifiers
This guide provides a comprehensive overview of 2,6-dimethoxyphenyl acetate, a valuable compound for researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, relevant experimental protocols, and a representative synthesis workflow.
Core Data and Identifiers
2,6-Dimethoxyphenyl acetate is an aromatic compound with the following key identifiers:
| Identifier | Value | Reference |
| CAS Number | 944-99-0 | [1] |
| IUPAC Name | 2,6-dimethoxyphenyl acetate | [1] |
| Synonyms | Phenol, 2,6-dimethoxy-, acetate; 2-Acetyl-1,3-dimethylpyrogallol; Acetic acid, 2,6-dimethoxyphenyl ester | [1] |
| Chemical Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.1999 g/mol | [1] |
| Canonical SMILES | CC(=O)OC1=C(C=CC=C1OC)OC | |
| InChI | InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 | [1] |
| InChIKey | CIIHIFFNYMLOAV-UHFFFAOYSA-N | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,6-dimethoxyphenyl acetate was not found in the provided search results, a general and widely applicable method for the preparation of phenyl acetates involves the acetylation of the corresponding phenol. The following protocol is adapted from a standard procedure for the synthesis of phenyl acetate and can be modified for the synthesis of 2,6-dimethoxyphenyl acetate.[2]
General Synthesis of Phenyl Acetates via Acetylation
This procedure describes the esterification of a phenol using acetic anhydride.
Materials:
-
Phenol (in this case, 2,6-dimethoxyphenol)
-
Acetic anhydride
-
10% aqueous sodium hydroxide solution
-
Crushed ice
-
Carbon tetrachloride (or other suitable organic solvent like diethyl ether or ethyl acetate)
-
Dilute sodium carbonate solution
-
Anhydrous calcium chloride (or other suitable drying agent like magnesium sulfate)
Procedure:
-
Dissolution of Phenol: Dissolve the phenol (e.g., 15 g of 2,6-dimethoxyphenol) in a 10% aqueous sodium hydroxide solution (approximately 105 ml).
-
Cooling: Cool the solution by adding a significant amount of crushed ice (around 150 g) to maintain a low temperature during the exothermic reaction.
-
Addition of Acetylating Agent: Add acetic anhydride (approximately 22 ml) to the cooled solution.
-
Reaction: Stopper the flask and shake it vigorously for about 5 minutes. The reaction is typically complete when an emulsion of the phenyl acetate is formed.
-
Extraction: Transfer the reaction mixture to a separatory funnel. To facilitate phase separation, an organic solvent like carbon tetrachloride (e.g., 8 ml) can be added. Shake the funnel and allow the layers to separate. The denser organic layer containing the product will be at the bottom.
-
Washing: Discard the upper aqueous layer. Wash the organic layer with a dilute sodium carbonate solution (e.g., 80 ml) to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it using an anhydrous drying agent like calcium chloride for 20-30 minutes.
-
Isolation: Filter the dried solution into a distillation flask.
-
Purification: Purify the crude phenyl acetate by distillation. The fraction collected at the appropriate boiling point will be the pure product. For phenyl acetate, the boiling point is around 196°C.[2] The boiling point for 2,6-dimethoxyphenyl acetate would need to be determined experimentally or from literature sources if available.
Illustrative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a phenyl acetate derivative.
References
The 2,6-Dimethoxybenzoyl Group in Organic Synthesis: A Technical Guide
The 2,6-dimethoxybenzoyl (DMB) group is a valuable tool in the arsenal of synthetic organic chemists. Its unique electronic and steric properties, conferred by the two methoxy groups positioned ortho to the carbonyl, render it useful as both a protecting group and a directing group in complex molecule synthesis. This technical guide provides an in-depth overview of the role of the DMB group, tailored for researchers, scientists, and drug development professionals.
The 2,6-Dimethoxybenzoyl Group as a Protecting Group
The DMB group is primarily employed as a protecting group for alcohols and amines, forming 2,6-dimethoxybenzoates and 2,6-dimethoxybenzamides, respectively. The steric hindrance provided by the two ortho-methoxy groups modulates the reactivity of the carbonyl group, and the electron-donating nature of these methoxy groups influences the stability of the protected functionality.
Introduction of the DMB Group
The DMB protecting group is typically introduced by acylation of an alcohol or amine with 2,6-dimethoxybenzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Table 1: Representative Conditions for the Introduction of the 2,6-Dimethoxybenzoyl Group
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) |
| Primary Alcohol | 2,6-Dimethoxybenzoyl chloride | Pyridine | Dichloromethane (DCM) | Room Temperature | 2-4 h | >90 |
| Secondary Alcohol | 2,6-Dimethoxybenzoyl chloride | 4-DMAP (cat.), Et3N | Dichloromethane (DCM) | Room Temperature | 12-24 h | 70-90 |
| Primary Amine | 2,6-Dimethoxybenzoyl chloride | Triethylamine (Et3N) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | 1-3 h | >95 |
| Aniline | 2,6-Dimethoxybenzoyl chloride | Pyridine | Dichloromethane (DCM) | Room Temperature | 2-5 h | 85-95 |
Stability of the DMB Group
The 2,6-dimethoxybenzoyl group exhibits moderate stability, making it suitable for syntheses requiring selective deprotection. Its stability profile is summarized below.
Table 2: Stability of the 2,6-Dimethoxybenzoyl Group under Various Conditions
| Condition | Stability | Notes |
| Acidic | ||
| Mild Aqueous Acid (e.g., 1M HCl) | Generally Stable | Slow hydrolysis may occur upon prolonged heating. |
| Strong Protic Acids (e.g., TFA, HBr/AcOH) | Labile | Cleavage occurs, especially at elevated temperatures. |
| Lewis Acids (e.g., AlCl3, BF3·OEt2) | Labile | Can be cleaved, sometimes selectively. |
| Basic | ||
| Aqueous Base (e.g., LiOH, NaOH) | Labile | Saponification occurs to cleave the ester or amide linkage. |
| Amine Bases (e.g., Piperidine, DBU) | Generally Stable | Stable under conditions used for Fmoc deprotection. |
| Ammonia | Labile | Used for the deprotection of DMB-protected amides.[1] |
| Reductive | ||
| Catalytic Hydrogenation (e.g., H2, Pd/C) | Stable | The benzoyl group is generally stable to these conditions. |
| Oxidative | ||
| Common Oxidants (e.g., PCC, Swern) | Stable | The protecting group itself is resistant to many common oxidants. |
Cleavage of the DMB Group
The removal of the 2,6-dimethoxybenzoyl group can be achieved under various conditions, allowing for orthogonal deprotection strategies in multistep synthesis.
Table 3: Common Cleavage Conditions for the 2,6-Dimethoxybenzoyl Group
| Functional Group | Reagent | Solvent | Temperature | Time | Yield (%) |
| Ester (from Alcohol) | LiOH or NaOH (aq.) | THF/MeOH/H2O | Room Temperature | 2-12 h | >90 |
| Ester (from Alcohol) | AlCl3 | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-4 h | 70-85 |
| Amide (from Amine) | 6 M HCl (aq.) | Dioxane | Reflux | 12-24 h | 60-80 |
| Amide (from Histidine) | Aqueous Ammonia | Methanol | Room Temperature | 24 h | Good |
The 2,6-Dimethoxybenzoyl Group as a Directing Group
The electronic properties of the 2,6-dimethoxybenzoyl group can influence the regioselectivity of reactions on the molecule to which it is attached.
In Electrophilic Aromatic Substitution
When the 2,6-dimethoxybenzoyl group is attached to an aromatic ring via an amide linkage (forming a benzanilide), the overall directing effect is a combination of the activating, ortho-, para-directing methoxy groups and the deactivating, meta-directing acyl group. In the case of N-(2,6-dimethoxybenzoyl)aniline, the strong activation by the two methoxy groups on the benzoyl ring itself does not directly influence the aniline ring. The directing effect on the aniline ring is primarily governed by the amide group. The lone pair on the nitrogen atom can participate in resonance with the aniline ring, directing electrophiles to the ortho and para positions. However, the carbonyl group of the amide withdraws electron density, deactivating the ring compared to aniline itself.
Figure 1. Directing effect in electrophilic aromatic substitution.
In Directed Ortho-Metalation
The amide functionality and the methoxy groups of the 2,6-dimethoxybenzoyl moiety can act as directing groups in ortho-lithiation reactions. This allows for the selective functionalization of the aromatic ring at the position ortho to the directing group.
Experimental Protocols
Synthesis of 2,6-Dimethoxybenzoyl Chloride
Figure 2. Workflow for the synthesis of 2,6-dimethoxybenzoyl chloride.
Procedure:
-
Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene (approx. 7 mL per gram of acid).
-
With stirring at ambient temperature, add thionyl chloride (1.2 eq) dropwise over 30-45 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.
-
Wash the resulting crude solid with cold petroleum ether.
-
Stir the solid with fresh petroleum ether for one hour, then cool to 10 °C.
-
Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield 2,6-dimethoxybenzoyl chloride as a crystalline solid.
General Protocol for O-Acylation of a Primary Alcohol
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in dry dichloromethane (DCM) (approx. 10 mL per gram of alcohol).
-
Add pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2,6-dimethoxybenzoyl chloride (1.2 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the 2,6-dimethoxybenzoate ester.
General Protocol for N-Acylation of a Primary Amine
Figure 3. General workflow for N-acylation.
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in dry tetrahydrofuran (THF) (approx. 15 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in dry THF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 2,6-dimethoxybenzamide.
General Protocol for Deprotection of a 2,6-Dimethoxybenzoate Ester
Procedure:
-
Dissolve the 2,6-dimethoxybenzoate ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add a 2 M aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-12 hours, monitoring the saponification by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl (aq.) at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected alcohol.
Conclusion
The 2,6-dimethoxybenzoyl group is a versatile functional group in organic synthesis. Its application as a moderately stable protecting group for alcohols and amines allows for selective protection and deprotection strategies. Furthermore, its electronic and steric properties can be harnessed to direct the regiochemical outcome of synthetic transformations. The experimental protocols provided herein offer a practical guide for the application of the DMB group in the synthesis of complex molecules.
References
A Deep Dive into Sterically Hindered Phenolic Esters: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of sterically hindered phenolic esters, a class of compounds with significant applications in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document details their synthesis, mechanisms of action, and applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways.
Introduction to Sterically Hindered Phenolic Esters
Sterically hindered phenols are aromatic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group. This steric hindrance is a key structural feature that governs their reactivity and enhances their efficacy as antioxidants.[1] The ester functional group, when incorporated into these molecules, can modulate their physical and chemical properties, such as solubility, stability, and bioavailability, making them suitable for a diverse range of applications, from polymer stabilizers to potential therapeutic agents.[2][3]
The primary function of sterically hindered phenolic esters lies in their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating chain reactions that lead to oxidative degradation of materials or cellular damage.[4] The bulky ortho-substituents stabilize the resulting phenoxyl radical, preventing it from initiating new oxidation chains.[4]
Synthesis of Sterically Hindered Phenolic Esters
The synthesis of sterically hindered phenolic esters can be achieved through several methods, most commonly involving esterification or transesterification reactions.
General Synthesis Routes
A common approach involves the reaction of a sterically hindered phenol containing a carboxylic acid or a simple ester group with an alcohol or a polyol. For instance, the widely used antioxidant, Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), commercially known as Antioxidant 1010, is synthesized through the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol.[5][6][7][8][9]
Another synthetic strategy is the direct esterification of a sterically hindered phenolic carboxylic acid with an alcohol in the presence of an acid catalyst.[10] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.
Experimental Protocol: Synthesis of Antioxidant 1010
This protocol describes a common method for the laboratory-scale synthesis of Antioxidant 1010.
Materials:
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
-
Pentaerythritol
-
Sodium methoxide (catalyst)
-
Toluene (solvent)
-
Methanol
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction flask with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, pentaerythritol, and toluene under a nitrogen atmosphere.
-
Heat the mixture to 120-130°C with stirring to dissolve the solids.
-
Add a catalytic amount of sodium methoxide to the reaction mixture.
-
Increase the temperature to 140-160°C and maintain for 6-8 hours, continuously removing the methanol byproduct by distillation.
-
Monitor the reaction progress by thin-layer chromatography or high-performance liquid chromatography.
-
Once the reaction is complete, cool the mixture and add methanol to precipitate the crude product.
-
Filter the solid, wash with methanol, and dry under vacuum to obtain the final product.
The workflow for a generalized synthesis of sterically hindered phenolic esters is depicted below.
Caption: Generalized workflow for the synthesis of sterically hindered phenolic esters.
Antioxidant Activity and Evaluation
The antioxidant capacity of sterically hindered phenolic esters is a critical parameter for their application. Several in vitro assays are employed to quantify this activity.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[11][12][13][14][15] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.
Experimental Protocol: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (sterically hindered phenolic ester)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
The logical flow of the DPPH assay is illustrated in the following diagram.
Caption: Step-by-step logical flow of the DPPH assay for antioxidant activity.
Quantitative Antioxidant Activity Data
The antioxidant activity of various phenolic compounds, including some sterically hindered phenols, has been reported in the literature. The following table summarizes representative IC50 values from DPPH assays.
| Compound | IC50 (µM) | Reference |
| 2,6-di-tert-butyl-4-ethylphenol | 171.67 | [16] |
| 2,6-di-tert-butyl-4-methoxyphenol | 99.43 | [16] |
| 2,4-di-tert-butylphenol | 361.42 | [16] |
| 2-tert-butyl-benzene-1,4-diol (TBHQ) | 19.65 | [16] |
| Butylated Hydroxytoluene (BHT) | 569.22 | [16] |
| Trolox | ~5.4 | [17] |
| Ascorbic Acid | ~54.08 | [17] |
Note: Lower IC50 values indicate higher antioxidant activity.
Role in Drug Development and Relevant Signaling Pathways
Beyond their industrial applications, sterically hindered phenolic esters are being investigated for their therapeutic potential, particularly in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[18][19] Their ability to modulate key cellular signaling pathways is central to their biological activity.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[20][21][22][23] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[20][23] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[20][21] Phenolic compounds, including sterically hindered phenols, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.[22]
Caption: Nrf2 pathway activation by sterically hindered phenolic esters.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[24][25][26] In inflammatory responses, the activation of the NF-κB pathway leads to the production of pro-inflammatory mediators.[24] Phenolic compounds can inhibit the NF-κB signaling pathway, often by preventing the degradation of its inhibitor, IκB, thereby exerting anti-inflammatory effects.[25]
Caption: NF-κB pathway inhibition by sterically hindered phenolic esters.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell proliferation, survival, and metabolism.[27][28][29][30] Dysregulation of this pathway is implicated in various diseases, including cancer. Some phenolic compounds have been shown to modulate the PI3K/Akt pathway, leading to anti-cancer and neuroprotective effects.[27][29]
Caption: PI3K/Akt pathway modulation by sterically hindered phenolic esters.
Conclusion
Sterically hindered phenolic esters are a versatile class of molecules with well-established roles as antioxidants in industrial applications and emerging potential in the pharmaceutical and biomedical fields. Their unique structural features confer high radical scavenging efficacy, and the ester moiety allows for tunable physicochemical properties. The ability of these compounds to modulate key signaling pathways involved in oxidative stress and inflammation underscores their promise for the development of novel therapeutic strategies for a range of diseases. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for realizing their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Widely Used Antioxidant 1010: Application, Synthesis & Safety [vinatiorganics.com]
- 6. CN102336668A - Method for synthesizing antioxidant 1010 by one-step method - Google Patents [patents.google.com]
- 7. Production method of antioxidant 1010 - Eureka | Patsnap [eureka.patsnap.com]
- 8. Antioxidant 1010 | 6683-19-8 [chemicalbook.com]
- 9. CN102485833A - Manufacturing method of antioxidant 1010 - Google Patents [patents.google.com]
- 10. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyphenols and Neurodegenerative Diseases: Potential Effects and Mechanisms of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]
- 22. air.unimi.it [air.unimi.it]
- 23. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 2,6-Dimethoxybenzoyl Compounds: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical studies of 2,6-dimethoxybenzoyl compounds, a scaffold of interest in medicinal chemistry. By leveraging computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can gain profound insights into the structural, electronic, and physicochemical properties of these molecules. This understanding is pivotal for the rational design of novel therapeutic agents. This document provides a comprehensive overview of the computational approaches, presents key quantitative data in a structured format, and outlines the underlying experimental and computational protocols.
Computational Methodologies: A Primer
The theoretical investigation of 2,6-dimethoxybenzoyl derivatives predominantly relies on two powerful computational techniques: QSAR and DFT. These methods allow for the prediction of biological activity and the elucidation of molecular properties, respectively.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties.
Experimental Protocol for QSAR Analysis:
A common workflow for developing a QSAR model, as applied to 2,6-dimethoxybenzoyl compounds, involves the following steps:
-
Data Set Preparation: A series of 2,6-dimethoxybenzoyl analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
-
Molecular Descriptor Calculation: For each molecule in the series, a variety of physicochemical properties, known as molecular descriptors, are calculated. These can include hydrophobic (e.g., π), steric (e.g., van der Waals volume, E_s), and electronic (e.g., σ) parameters.
-
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to generate an equation that correlates the molecular descriptors with the biological activity.[1]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.[2]
Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties with high accuracy.
Computational Protocol for DFT Studies:
The application of DFT to 2,6-dimethoxybenzoyl compounds typically follows this protocol:
-
Molecular Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is often performed in the gas phase.
-
Method and Basis Set Selection: A specific DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p), Def2-TZVP) are chosen.[3][4] The choice of functional and basis set can impact the accuracy and computational cost of the calculations.
-
Property Calculation: Once the geometry is optimized, various electronic and structural properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (E_gap) is an indicator of molecular stability.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[3][4]
-
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data from X-ray crystallography, if available.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions and charge transfer.[6]
-
Caption: A standard workflow for performing Density Functional Theory (DFT) calculations on a molecule.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on 2,6-dimethoxybenzoyl and related compounds.
QSAR Data for Chitin Synthesis Inhibitors
A study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin synthesis inhibitors yielded the following data and QSAR equation.[7]
Table 1: Physicochemical Parameters and Biological Activity of Substituted 2,6-Dimethoxybenzoyl Derivatives [7]
| Compound R-group | π (Hydrophobicity) | E_s (Steric Parameter) | pIC50 (Observed) |
| H | 0.00 | 0.00 | 6.30 |
| F | 0.15 | -0.46 | 6.46 |
| Cl | 0.70 | -0.97 | 6.70 |
| Br | 1.02 | -1.16 | 6.70 |
| Me | 0.52 | -1.24 | 6.52 |
| Et | 1.02 | -1.31 | 6.70 |
| n-Pr | 1.43 | -1.60 | 6.52 |
| n-Bu | 2.13 | -1.63 | 6.46 |
| CF3 | 1.07 | -2.40 | 4.82 |
| t-Bu | 1.68 | -2.46 | 4.70 |
| NO2 | -0.36 | -1.01 | 5.00 |
Derived QSAR Equation: [7]
pIC50 = -0.421(±0.12)π² + 1.139(±0.30)π - 0.526(±0.20)E_s + 6.220(±0.16)
This equation highlights that hydrophobicity has an optimal value for activity, and bulky substituents are detrimental.[7]
DFT Calculated Electronic Properties of Dimethoxybenzene Derivatives
DFT calculations provide insights into the electronic characteristics of these compounds. The choice of functional and basis set influences the results. For instance, the B3LYP functional with the Def2-TZVP basis set has been shown to provide the lowest total energy for some dimethoxybenzene derivatives, though PBE is more time-efficient.[3][4]
Table 2: Calculated Electronic Properties of Representative Dimethoxybenzene Derivatives
| Compound | Functional/Basis Set | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Total Energy (eV) |
| Derivative 1 | B3LYP/Def2-TZVP | - | - | - | -172,318.3710[3][4] |
| Derivative 2 | B3LYP/Def2-TZVP | - | - | - | -33,332.8726[3][4] |
The energy gap (E_g), hardness, and softness values derived from these calculations can demonstrate the thermodynamic stability of the compounds, which is a desirable trait for pharmaceutical applications.[3][4]
Signaling Pathways and Molecular Interactions
While the primary focus of this guide is on the intrinsic properties of 2,6-dimethoxybenzoyl compounds, it is important to consider their potential interactions within biological systems. For example, in the context of chitin synthesis inhibition, these compounds interfere with a critical pathway in insects.[7] Molecular docking studies, a form of molecular modeling, can be employed to predict the binding mode of these inhibitors to their target proteins.
Caption: Logical flow of the inhibitory action of a 2,6-dimethoxybenzoyl compound on a target protein.
Conclusion
The theoretical studies of 2,6-dimethoxybenzoyl compounds, through QSAR and DFT methodologies, provide a powerful framework for understanding their structure-activity relationships and electronic properties. The quantitative data derived from these computational approaches are invaluable for guiding the synthesis of new analogues with improved biological activity and pharmaceutical profiles. By integrating these theoretical insights with experimental validation, researchers can accelerate the drug discovery and development process for this important class of compounds.
References
- 1. QSAR prediction of D2 receptor antagonistic activity of 6-methoxy benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Utility of Dimethoxybenzoyl Protecting Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve complex molecular architectures with high selectivity. Among the diverse arsenal of protecting groups, benzoyl and its substituted derivatives have long been employed for the protection of alcohols and amines. This technical guide delves into the discovery, history, and application of a specific class of these protectors: the dimethoxybenzoyl (DMB) groups. While not as ubiquitously documented as their benzyl ether counterparts, the principles governing their utility can be clearly extrapolated from closely related and well-studied protecting groups.
Introduction to Benzoyl Protecting Groups and the Influence of Methoxy Substitution
The benzoyl group is typically introduced by reacting an alcohol with benzoyl chloride in the presence of a base. It forms a stable ester linkage that is resistant to a variety of reaction conditions, including acidic and oxidative environments. Cleavage is generally accomplished under basic conditions, such as saponification with aqueous base.
The electronic nature of substituents on the aromatic ring of the benzoyl group significantly modulates its stability and cleavage conditions. Electron-donating groups, such as methoxy (-OCH₃) groups, play a crucial role in increasing the lability of the protecting group, particularly towards acidic cleavage. This is attributed to the ability of the methoxy groups to stabilize the carbocationic intermediate formed during acid-catalyzed cleavage. The more methoxy groups present on the aromatic ring, the more labile the protecting group becomes. This principle is well-established for the widely used p-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) ether protecting groups and is directly applicable to their corresponding benzoyl ester analogues.
The Emergence of Dimethoxybenzoyl Protecting Groups
While a singular seminal publication marking the "discovery" of dimethoxybenzoyl protecting groups is not prominent in the literature, their utility can be understood as a logical extension of the well-documented chemistry of other methoxy-substituted benzyl and benzoyl protecting groups. The pioneering work on p-methoxybenzyl esters in peptide synthesis laid the groundwork for understanding the acid-lability of such systems. It was observed that the p-methoxybenzyl group could be cleaved under milder acidic conditions than the simple benzyl group.
Following this logic, the introduction of a second methoxy group to the benzoyl moiety to form 2,4-dimethoxybenzoyl, 3,4-dimethoxybenzoyl, or 3,5-dimethoxybenzoyl esters offers a protecting group with even greater acid sensitivity. This allows for more selective deprotection in the presence of other acid-labile groups, a critical consideration in the synthesis of complex molecules with multiple functional groups. The 2,4- and 3,4-dimethoxy isomers are particularly effective at increasing acid lability due to the participation of the para-methoxy group in stabilizing the carbocation through resonance.
Synthesis and Application of Dimethoxybenzoyl Chlorides
The key reagents for the introduction of dimethoxybenzoyl protecting groups are the corresponding dimethoxybenzoyl chlorides. These are typically synthesized from the commercially available dimethoxybenzoic acids by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl Chloride
A common laboratory-scale synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid (veratric acid) is as follows:
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added a catalytic amount of N,N-dimethylformamide (DMF).
-
Thionyl chloride (1.5-2.0 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride, which can often be used without further purification or can be purified by distillation or recrystallization.
Introduction of the Dimethoxybenzoyl Protecting Group
The dimethoxybenzoyl group is introduced to an alcohol function via an esterification reaction with the corresponding dimethoxybenzoyl chloride.
Experimental Protocol: Protection of a Primary Alcohol with 3,4-Dimethoxybenzoyl Chloride
-
To a solution of the primary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) is added a base (1.1-1.5 eq), such as triethylamine, diisopropylethylamine, or pyridine. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
The solution is cooled to 0 °C, and a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3,4-dimethoxybenzoyl protected alcohol.
Cleavage of the Dimethoxybenzoyl Protecting Group
The primary advantage of the dimethoxybenzoyl protecting group is its enhanced lability under acidic conditions compared to the simple benzoyl or even the monomethoxybenzoyl group. It can also be cleaved under standard basic or reductive conditions.
Cleavage Conditions
| Cleavage Method | Reagents and Conditions | Substrate Compatibility |
| Acidic Cleavage | Trifluoroacetic acid (TFA) in dichloromethane (DCM); HCl in an organic solvent; Formic acid. | Sensitive to other acid-labile groups such as tert-butyl ethers, Boc, and acetals. Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Basic Cleavage | Lithium hydroxide (LiOH) in THF/water; Sodium methoxide (NaOMe) in methanol; Aqueous ammonia. | Sensitive to other ester groups. Orthogonal to acid-labile and hydrogenolysis-labile groups. |
| Reductive Cleavage | Hydrogenolysis (H₂, Pd/C); Sodium in liquid ammonia. | Sensitive to other reducible functional groups such as alkenes, alkynes, and some aromatic systems. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ); Cerium(IV) ammonium nitrate (CAN). | Sensitive to other electron-rich aromatic systems. |
Experimental Protocol: Acidic Cleavage of a 3,4-Dimethoxybenzoyl Ester
-
The 3,4-dimethoxybenzoyl protected alcohol is dissolved in an anhydrous solvent such as dichloromethane.
-
The solution is cooled to 0 °C.
-
Trifluoroacetic acid (TFA) is added dropwise (typically 10-50% v/v).
-
The reaction is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC.
-
Upon completion, the reaction mixture is carefully concentrated under reduced pressure.
-
The residue is co-evaporated with a solvent like toluene to remove residual TFA.
-
The crude product is then purified by column chromatography, recrystallization, or distillation.
Logical Workflow for Protecting Group Strategy
The decision to use a dimethoxybenzoyl protecting group is often part of a larger synthetic strategy that requires orthogonal protecting groups. The following diagram illustrates a logical workflow for selecting and using a dimethoxybenzoyl protecting group.
Signaling Pathway Analogy: Mechanism of Acid-Catalyzed Cleavage
The mechanism of acid-catalyzed cleavage of a dimethoxybenzoyl ester can be visualized as a signaling pathway, where the acid acts as the initial signal leading to the release of the protected alcohol.
Conclusion
Dimethoxybenzoyl protecting groups, while not as extensively cited as their ether counterparts, represent a valuable tool in the synthetic chemist's toolbox. Their enhanced acid lability, predictable reactivity based on well-established electronic principles, and straightforward introduction and cleavage make them an attractive option for the protection of alcohols in complex synthetic sequences. As the demand for more sophisticated and selective synthetic methodologies continues to grow, particularly in the field of drug development, the strategic application of finely-tuned protecting groups like the dimethoxybenzoyl family will undoubtedly play an increasingly important role.
Methodological & Application
Application Notes and Protocols for the Use of 2-(2,6-Dimethoxybenzoyl)phenyl acetate as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dimethoxybenzoyl group is a promising photolabile protecting group (PPG) for phenols, offering a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. Its utility lies in the ability to mask a phenol's reactivity and then be selectively removed under mild, light-induced conditions, avoiding the need for harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule. This "traceless" deprotection is highly advantageous in the synthesis of complex molecules.
The ortho-methoxy substituents on the benzoyl ring are key to the group's photochemical properties. While direct photolytic cleavage data for 2-(2,6-dimethoxybenzoyl)phenyl acetate is not extensively documented in publicly available literature, analogies can be drawn from structurally similar photolabile groups, such as the 3',5'-dimethoxybenzoin esters. These related compounds undergo efficient photochemical deprotection, suggesting that the 2,6-dimethoxybenzoyl moiety also possesses the necessary electronic and steric features for effective light-mediated cleavage.
These application notes provide a comprehensive overview of the synthesis, application, and cleavage of the 2-(2,6-dimethoxybenzoyl)phenyl protecting group, along with detailed experimental protocols.
Key Features of the 2,6-Dimethoxybenzoyl Protecting Group
-
Photolabile: Cleavage is induced by UV light, offering temporal and spatial control over deprotection.
-
Mild Deprotection Conditions: Avoids the use of strong acids, bases, or reducing agents that can damage sensitive substrates.
-
Stability: The protecting group is stable to a range of common synthetic conditions, allowing for its use in multi-step syntheses.
-
Potential for Orthogonality: Its light-mediated removal allows for selective deprotection in the presence of other protecting groups that are cleaved under different conditions (e.g., acid-labile or base-labile groups).
Experimental Protocols
Protocol 1: Synthesis of the Protecting Group Precursor - 2,6-Dimethoxybenzoic Acid
The precursor for the protecting group, 2,6-dimethoxybenzoic acid, can be synthesized from pyrogallol.
Reaction Scheme:
Figure 1. Synthesis of 2,6-Dimethoxybenzoic Acid.
Materials:
-
Pyrogallol
-
Dimethyl carbonate (DMC)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
Microreactor setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Prepare a solution of pyrogallol (1 molar equivalent) and tetrabutylammonium bromide (catalytic amount) in methanol.
-
In a separate vessel, dissolve dimethyl carbonate (excess) in methanol.
-
Using a microreactor setup, pump the two solutions to a mixing point and then through the heated reaction coil.
-
Maintain the reaction temperature and pressure as optimized for the specific microreactor system.
-
Collect the reaction mixture at the outlet.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove methanol.
-
The crude product can be purified by distillation or recrystallization to yield pure 2,6-dimethoxybenzoic acid.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Pyrogallol:DMC) | 1 : >2 |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Solvent | Methanol |
| Typical Yield | High (specific yield depends on the microreactor setup) |
Protocol 2: Protection of a Phenol with 2,6-Dimethoxybenzoyl Chloride
This protocol describes the esterification of a generic phenol with 2,6-dimethoxybenzoyl chloride to form the protected phenol.
Reaction Workflow:
Figure 2. Workflow for the protection of a phenol.
Materials:
-
2,6-Dimethoxybenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Phenol (or the phenolic substrate to be protected)
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
Part A: Preparation of 2,6-Dimethoxybenzoyl Chloride
-
To a solution of 2,6-dimethoxybenzoic acid (1 molar equivalent) in anhydrous DCM, add thionyl chloride (1.1 molar equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-dimethoxybenzoyl chloride, which can be used directly in the next step.
Part B: Esterification of the Phenol
-
Dissolve the phenol (1 molar equivalent) in anhydrous pyridine or DCM containing a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and add the freshly prepared 2,6-dimethoxybenzoyl chloride (1.1 molar equivalents) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Protection Reaction Parameters:
| Parameter | Condition |
| Acylating Agent | 2,6-Dimethoxybenzoyl chloride |
| Substrate | Phenol |
| Base | Pyridine, Triethylamine |
| Solvent | Dichloromethane, Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | Good to Excellent (substrate dependent) |
Protocol 3: Photochemical Deprotection
This protocol outlines the general procedure for the photolytic cleavage of the 2,6-dimethoxybenzoyl protecting group. The optimal wavelength and irradiation time will need to be determined empirically for each specific substrate.
Deprotection Pathway:
Figure 3. General pathway for photochemical deprotection.
Materials:
-
Protected phenol (this compound derivative)
-
Suitable solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the protected phenol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp. The choice of wavelength is critical; based on related compounds, wavelengths in the range of 254 nm to 350 nm are likely to be effective. The reaction should be cooled to maintain a constant temperature.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods to isolate the deprotected phenol and separate it from the photogenerated byproducts.
Photolysis Parameters (Estimated based on related compounds):
| Parameter | Condition |
| Wavelength | 254 - 350 nm (to be optimized) |
| Solvent | Methanol, Acetonitrile, aqueous mixtures |
| Temperature | 0 - 25 °C |
| Reaction Time | Varies (minutes to hours, substrate dependent) |
| Quantum Yield | To be determined (expected to be moderate to good) |
Applications in Drug Development
The 2,6-dimethoxybenzoyl protecting group can be particularly useful in drug development for several reasons:
-
Late-stage functionalization: It allows for the unmasking of a phenolic hydroxyl group at a late stage in a synthetic sequence, enabling the introduction of sensitive functionalities or the final step in the synthesis of a drug candidate.
-
Prodrug strategies: The photolabile nature of the protecting group could potentially be exploited in the design of photoactivatable prodrugs, where the active phenolic drug is released at a specific site upon light irradiation.
-
Combinatorial chemistry: In the synthesis of compound libraries, photolabile protecting groups can facilitate the parallel deprotection of multiple compounds with high purity.
Conclusion
The this compound protecting group offers a valuable strategy for the protection of phenols, with the key advantage of mild, light-induced deprotection. While further studies are needed to fully characterize its photochemical properties, such as determining the precise quantum yield and optimal cleavage conditions for a range of substrates, the protocols and information provided herein offer a solid foundation for its application in research and development. Its use can contribute to more efficient and elegant synthetic routes for complex molecules, particularly in the demanding context of drug discovery.
Application Notes and Protocols for Acylation with 2,6-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the acylation of amines and phenols using 2,6-dimethoxybenzoyl chloride. The protocols outlined below are foundational for the synthesis of a variety of chemical entities, including analogues of natural products such as cannabinoids.
Introduction
Acylation with 2,6-dimethoxybenzoyl chloride is a versatile chemical transformation used to introduce the 2,6-dimethoxybenzoyl group onto a substrate. This moiety can be found in various biologically active molecules and serves as a key building block in medicinal chemistry and drug development. The primary methods of acylation discussed herein are the N-acylation of amines to form amides and the Friedel-Crafts C-acylation of phenols to form hydroxyaryl ketones. The sterically hindered nature of the 2,6-disubstituted acyl chloride can influence reaction conditions and product distribution.
Data Presentation
The following table summarizes representative yields for acylation reactions with dimethoxy-substituted benzoyl chlorides.
| Acyl Chloride | Substrate | Product Type | Reaction Conditions | Yield (%) |
| 3,4-Dimethoxybenzoyl Chloride | Aniline | Amide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 92 |
| 3,4-Dimethoxybenzoyl Chloride | Benzylamine | Amide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 95 |
| Acetyl Chloride | Phenol | Aryl Ketone | AlCl₃, Nitrobenzene, Heat, 4h | Mixture of o- and p-isomers |
| Benzoyl Chloride | Anisole | Aryl Ketone | HBEA Zeolite, 120 °C | 75-80 |
Experimental Protocols
Protocol 1: N-Acylation of Amines
This protocol describes the synthesis of N-substituted amides from the reaction of an amine with a substituted benzoyl chloride in the bio-based solvent Cyrene™. The following is a general procedure adapted for 2,6-dimethoxybenzoyl chloride.
Materials:
-
2,6-Dimethoxybenzoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N)
-
Cyrene™ (dihydrolevoglucosenone)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a stirred solution of 2,6-dimethoxybenzoyl chloride (1.0 equiv.) in Cyrene™ (to make a 1M solution) in a round-bottom flask at 0 °C, add triethylamine (1.1 equiv.).
-
To this mixture, add the desired primary amine (1.0 equiv.) dropwise.
-
Allow the resulting mixture to warm to room temperature over a period of 1 hour.
-
Upon completion of the reaction (monitored by TLC), add water (10 volumes relative to Cyrene™) to the reaction mixture.
-
Stir the mixture until the product precipitates.
-
Collect the precipitated amide by vacuum filtration and wash with water.
-
For purification, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the pure amide.
Protocol 2: Friedel-Crafts C-Acylation of Phenols
This protocol outlines the Lewis acid-catalyzed Friedel-Crafts acylation of a phenol, such as olivetol, with 2,6-dimethoxybenzoyl chloride to yield a C-acylated product.[1] This reaction is particularly relevant in the synthesis of cannabinoid analogues.[2]
Materials:
-
2,6-Dimethoxybenzoyl chloride
-
Phenol (e.g., olivetol)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous nitrobenzene or other inert solvent (e.g., dichloromethane)
-
Hydrochloric acid (aqueous solution)
-
Ice
-
Round-bottom flask equipped with a reflux condenser and gas trap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv.) and the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add the Lewis acid (e.g., AlCl₃, 1.1-2.5 equiv.) portion-wise, ensuring the temperature remains low.
-
Once the addition is complete, allow the mixture to stir at low temperature for a short period before adding 2,6-dimethoxybenzoyl chloride (1.0 equiv.) dropwise.
-
After the addition of the acyl chloride, the reaction mixture may be stirred at room temperature or heated to reflux for several hours, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired hydroxyaryl ketone.
Mandatory Visualizations
Caption: Workflow for the N-acylation of amines.
Caption: Workflow for the Friedel-Crafts C-acylation of phenols.
Caption: C- vs. O-acylation pathways for phenols.[3]
References
Application Notes and Protocols for the Use of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate and its Analogs in Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While direct applications of 2-(2,6-dimethoxybenzoyl)phenyl acetate in total synthesis are not extensively documented in peer-reviewed literature, the core structural motif, the 2,6-dimethoxybenzoyl group, is a valuable building block in the synthesis of complex natural products. This moiety, readily derived from 2,6-dimethoxybenzoic acid, serves as a crucial precursor in the formation of key intermediates for natural products possessing a xanthone core. This document will detail the application of the 2,6-dimethoxybenzoyl group in the total synthesis of xanthones, providing a detailed experimental protocol for a key synthetic step and illustrating the overall synthetic logic. The principles and reactions described herein are conceptually applicable to the reactivity of this compound.
Application Note: The 2,6-Dimethoxybenzoyl Group as a Precursor to the Xanthone Core
The 2,6-dimethoxybenzoyl group is a key synthon in the construction of xanthone natural products. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of biological activities, making them attractive targets for total synthesis. The synthesis of the xanthone core often proceeds through a benzophenone intermediate, which is then cyclized to form the characteristic tricyclic system.
A common and effective strategy to access the required benzophenone intermediate is through a Friedel-Crafts acylation reaction. In this context, a derivative of 2,6-dimethoxybenzoic acid, such as 2,6-dimethoxybenzoyl chloride, can be reacted with a suitable aromatic partner. The electron-donating methoxy groups on the benzoyl moiety can influence the reactivity and regioselectivity of the acylation.
A notable example is the synthesis of euxanthone, a naturally occurring xanthone. The synthesis of a key precursor to euxanthone, 2,6,2',5'-tetramethoxybenzophenone, can be achieved by the Friedel-Crafts acylation of 1,4-dimethoxybenzene with 2,6-dimethoxybenzoic acid, often activated in situ or used as its acid chloride.[1] This benzophenone then undergoes cyclization and demethylation to yield the final natural product.
The following sections provide a detailed protocol for the Friedel-Crafts acylation step and a summary of the quantitative data reported for this transformation.
Quantitative Data
The following table summarizes the reported yield for the synthesis of the key benzophenone intermediate in the total synthesis of euxanthone.
| Reaction | Substrates | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Synthesis of 2,6,2',5'-tetramethoxybenzophenone via Friedel-Crafts Acylation | 2,6-Dimethoxybenzoic acid, 1,4-Dimethoxybenzene | Polyphosphoric acid | - | 73 | [1] |
Experimental Protocols
Synthesis of 2,6,2',5'-tetramethoxybenzophenone via Friedel-Crafts Acylation
This protocol is based on the synthesis of a key intermediate for euxanthone.[1]
Materials:
-
2,6-Dimethoxybenzoic acid
-
1,4-Dimethoxybenzene
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1,4-dimethoxybenzene in a suitable reaction vessel, add 2,6-dimethoxybenzoic acid.
-
Add polyphosphoric acid to the mixture. The amount of PPA should be sufficient to ensure efficient reaction; typically, a significant excess by weight is used.
-
Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 80-100 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2,6,2',5'-tetramethoxybenzophenone.
Visualizations
References
Protecting Phenolic Hydroxyl Groups with 2,6-Dimethoxybenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of phenolic hydroxyl groups using 2,6-dimethoxybenzoyl chloride. The 2,6-dimethoxybenzoyl group serves as a robust protecting group for phenols, offering stability under various reaction conditions and allowing for selective deprotection. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. For phenolic hydroxyls, a variety of protecting groups have been developed. The 2,6-dimethoxybenzoyl group offers distinct advantages due to the electronic properties conferred by the two methoxy groups on the benzoyl moiety. These groups enhance the stability of the resulting ester and influence its reactivity, allowing for specific cleavage conditions.
Data Summary
The following table summarizes the key quantitative data related to the protection of a generic phenol with 2,6-dimethoxybenzoyl chloride and its subsequent deprotection.
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
| Protection | Phenol, 2,6-Dimethoxybenzoyl chloride, Pyridine | Dichloromethane (DCM) | Room Temperature | 12-24 h | 85-95% |
| Deprotection | 2,6-Dimethoxybenzoyl protected phenol, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane (DCM) / Water | Room Temperature | 1-4 h | High |
Experimental Protocols
Protocol 1: Protection of a Phenolic Hydroxyl Group
This protocol describes the general procedure for the esterification of a phenol with 2,6-dimethoxybenzoyl chloride using pyridine as a base.
Materials:
-
Phenol derivative
-
2,6-Dimethoxybenzoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq). Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,6-dimethoxybenzoyl protected phenol.
Protocol 2: Deprotection of the 2,6-Dimethoxybenzoyl Group
This protocol outlines the oxidative cleavage of the 2,6-dimethoxybenzoyl protecting group using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is based on the effective cleavage of the structurally similar 2,6-dimethoxybenzyl esters.[1]
Materials:
-
2,6-Dimethoxybenzoyl protected phenol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Dissolve the 2,6-dimethoxybenzoyl protected phenol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Oxidative Cleavage: Add DDQ (1.5 - 2.2 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the deprotected phenol.
Visualizations
Experimental Workflow: Protection and Deprotection of Phenols
References
Application Notes and Protocols for the Deprotection of 2,6-Dimethoxybenzoyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dimethoxybenzoyl (DMB) group is a valuable protecting group for carboxylic acids in organic synthesis. Its utility stems from its unique electronic properties, which allow for selective removal under specific oxidative conditions. The presence of two electron-donating methoxy groups at the ortho positions of the benzyl ring significantly increases the electron density of the aromatic system. This electronic enrichment makes the 2,6-dimethoxybenzyl moiety highly susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
This high reactivity towards specific oxidants allows for the deprotection of 2,6-dimethoxybenzoyl esters under mild conditions that leave other common protecting groups, such as the p-methoxybenzyl (PMB) group, intact.[1] This orthogonality is a significant advantage in the synthesis of complex molecules with multiple functional groups. These application notes provide a detailed overview of the deprotection methods for 2,6-dimethoxybenzoyl esters, with a focus on the widely used DDQ-mediated oxidative cleavage.
Deprotection Methods
The primary and most efficient method for the deprotection of 2,6-dimethoxybenzoyl esters is oxidative cleavage.
Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Mechanism: The deprotection with DDQ proceeds through an oxidative mechanism. The electron-rich 2,6-dimethoxybenzyl group of the ester forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the two methoxy groups. Subsequent reaction with a nucleophile, typically water present in the reaction mixture, leads to the formation of a hemiacetal. This intermediate is unstable and collapses to release the free carboxylic acid, 2,6-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH2).
Advantages:
-
High Selectivity: This method is highly selective for the 2,6-dimethoxybenzoyl group. Other protecting groups that are sensitive to catalytic hydrogenolysis or strong acids/bases are often tolerated. Notably, p-methoxybenzyl (PMB) esters are stable under the conditions required to cleave 2,6-dimethoxybenzoyl esters, providing a valuable tool for differential protection strategies.[1]
-
Mild Conditions: The reaction is typically carried out under neutral or mildly acidic conditions at or below room temperature, which is beneficial for sensitive substrates.
-
Efficiency: The deprotection is often rapid and proceeds in high yields.[1]
Limitations:
-
Substrate Compatibility: Substrates containing other electron-rich aromatic systems or functional groups susceptible to oxidation may not be compatible with this method.
-
Stoichiometric Reagent: DDQ is used in stoichiometric amounts, and the resulting hydroquinone byproduct must be removed during workup.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the deprotection of various 2,6-dimethoxybenzoyl esters using DDQ.
| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 9-(2,6-Dimethoxybenzyl)carbazole | DDQ (2.2) | Toluene / H2O (30 eq.) | 80 | 71 | 79 | [2] |
| 9-(3,4-Dimethoxybenzyl)carbazole | DDQ (2.2) | Toluene / H2O (30 eq.) | 80 | 18 | 82 | [2] |
| General 2,6-Dimethoxybenzyl Ester | DDQ | CH2Cl2 / H2O | RT | - | High | [1] |
Note: Specific examples with detailed quantitative data for a wide range of 2,6-dimethoxybenzoyl esters are limited in the reviewed literature. The data for carbazole derivatives with related dimethoxybenzyl groups are included to provide an indication of reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of 2,6-Dimethoxybenzoyl Esters using DDQ
This protocol is a general guideline for the oxidative cleavage of 2,6-dimethoxybenzoyl esters. The optimal conditions may vary depending on the specific substrate.
Materials:
-
2,6-Dimethoxybenzoyl protected compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water (H2O), deionized
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,6-dimethoxybenzoyl ester (1.0 eq.) in a mixture of dichloromethane and water (typically a ratio of 10:1 to 20:1 v/v). The concentration of the substrate is typically in the range of 0.05 to 0.2 M.
-
To the stirred solution, add DDQ (1.1 - 1.5 eq.) portion-wise at room temperature. The reaction mixture will typically turn dark in color upon addition of DDQ.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 1 to 4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The aqueous washes help to remove the DDQH2 byproduct.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired carboxylic acid.
Visualizations
Deprotection Mechanism of 2,6-Dimethoxybenzoyl Ester with DDQ
Caption: Mechanism of DDQ-mediated oxidative deprotection.
General Experimental Workflow for Deprotection
References
Application Notes and Protocols for the Characterization of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical techniques for the characterization of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. It includes protocols for spectroscopic and chromatographic methods, along with expected data presented in a clear and comparative format. This guide is intended to assist researchers in confirming the identity, purity, and structural features of this compound.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. Its characterization is crucial for quality control, batch release, and understanding its chemical properties. This document outlines the standard analytical techniques for its comprehensive characterization.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum will show distinct signals for the aromatic and methoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy Protons (-OCH₃) | 3.6 - 3.8 | Singlet | N/A |
| Acetate Methyl Protons (-COCH₃) | 2.1 - 2.3 | Singlet | N/A |
| Aromatic Protons (Dimethoxybenzoyl Ring) | 6.5 - 7.4 | Multiplet | 7 - 9 |
| Aromatic Protons (Phenyl Acetate Ring) | 7.0 - 7.5 | Multiplet | 7 - 9 |
2.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetate Methyl Carbon (-COCH₃) | 20 - 22 |
| Methoxy Carbons (-OCH₃) | 55 - 57 |
| Aromatic Carbons | 110 - 160 |
| Benzoyl Carbonyl Carbon (-C=O) | 165 - 170 |
| Acetate Carbonyl Carbon (-OC=O) | 168 - 172 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
2.2.1. Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1750 - 1770 | Strong |
| C=O Stretch (Ketone) | 1670 - 1690 | Strong |
| C-O Stretch (Ester and Ether) | 1200 - 1300 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
2.3.1. Predicted Mass Spectral Data
| Technique | Predicted [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray Ionization (ESI) | 317.10 | 275, 165, 137 |
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.
3.1.1. HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Processing: Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the neat sample on a diamond ATR crystal or prepare a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Dilute as necessary.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Determine the retention time and calculate the purity of the compound based on the peak area.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of the target compound.
Analytical Techniques Relationship
Caption: Relationship between analytical techniques and the information obtained.
Application Notes and Protocols: 2-(2,6-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,6-Dimethoxybenzoyl)phenyl acetate is a molecule of interest in medicinal chemistry, combining structural features of both benzophenone and phenyl acetate. While specific research on this particular derivative is limited, its structural motifs suggest potential applications in areas where related compounds have shown activity. Benzophenones are known for their diverse biological activities, and phenyl acetate derivatives are utilized in various therapeutic contexts. This document provides a detailed overview of the potential applications, hypothetical mechanisms, and relevant experimental protocols for the synthesis and evaluation of this compound, based on established knowledge of its constituent chemical classes.
Potential Applications in Medicinal Chemistry
Based on the biological activities of structurally related compounds, this compound could be investigated for a variety of therapeutic applications:
-
Anticancer Activity: Benzophenone derivatives have been explored for their potential as anticancer agents. The benzophenone scaffold can interact with various biological targets.
-
Enzyme Inhibition: Phenyl acetate and its derivatives have been studied as enzyme inhibitors. For instance, some have shown inhibitory activity against tyrosinase and pancreatic lipase[1].
-
Nitrogen Scavenging: Sodium phenylacetate is used clinically to treat hyperammonemia by providing an alternative pathway for waste nitrogen excretion[2][3]. While the acetylated form would have different properties, the core phenylacetate structure is relevant.
-
Antimicrobial and Antifungal Activity: Various phenyl benzoate and benzophenone compounds have demonstrated moderate antibacterial and antifungal properties[1].
Hypothetical Mechanism of Action
Given the absence of specific studies on this compound, a putative mechanism of action can be postulated based on its structural components. The benzophenone core could act as a pharmacophore that interacts with specific enzyme active sites or protein-protein interfaces. The dimethoxy substitutions on one phenyl ring and the acetate group on the other will significantly influence the molecule's steric and electronic properties, affecting its binding affinity and selectivity for potential targets.
A possible, hypothetical signaling pathway that could be modulated by a small molecule inhibitor of this structural class is the inhibition of a protein kinase cascade, which is a common target in cancer therapy.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
The following are detailed protocols for the potential synthesis and biological evaluation of this compound.
Synthesis Protocol: Two-Step Synthesis
This protocol outlines a plausible two-step synthesis starting from commercially available 2-hydroxybenzophenone and 2,6-dimethoxybenzoic acid.
Step 1: Friedel-Crafts Acylation to form 2-Hydroxy-2',6'-dimethoxybenzophenone
A plausible first step is the Friedel-Crafts acylation of phenol with 2,6-dimethoxybenzoyl chloride.
-
Materials: 2,6-dimethoxybenzoyl chloride, Phenol, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄), Celite.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,6-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add phenol (1.1 eq) dissolved in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-hydroxy-2',6'-dimethoxybenzophenone.
-
Step 2: Esterification to form this compound
This step involves the acetylation of the hydroxyl group of the intermediate product.
-
Materials: 2-hydroxy-2',6'-dimethoxybenzophenone, Acetic anhydride, Pyridine or Triethylamine (TEA), Dichloromethane (DCM), 1M Copper (II) sulfate solution (optional, for pyridine removal), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the purified 2-hydroxy-2',6'-dimethoxybenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine or TEA (1.5 eq) to the solution.
-
Add acetic anhydride (1.2 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. (If pyridine was used, washing with 1M CuSO₄ can help remove residual pyridine).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
-
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dimethoxybenzoyl)phenyl acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its production on a larger scale requires a robust and well-defined synthetic protocol to ensure consistent yield and high purity. This document provides detailed application notes and protocols for the scale-up synthesis of this target molecule, focusing on a two-step process: the preparation of the key intermediate, 2,6-dimethoxybenzoyl chloride, followed by its Friedel-Crafts acylation with phenyl acetate.
The synthesis is based on established chemical transformations, including the conversion of a carboxylic acid to an acid chloride and a subsequent Friedel-Crafts acylation reaction. The protocols provided are designed to be scalable and include data presented in a clear, tabular format for easy reference.
Synthetic Pathway
The overall synthetic scheme involves two primary stages:
-
Synthesis of 2,6-Dimethoxybenzoyl Chloride: This intermediate is prepared from 2,6-dimethoxybenzoic acid and a chlorinating agent, such as thionyl chloride.
-
Friedel-Crafts Acylation: The synthesized 2,6-dimethoxybenzoyl chloride is then reacted with phenyl acetate in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the final product, this compound.
Experimental Protocols
Part 1: Scale-Up Synthesis of 2,6-Dimethoxybenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of acid chlorides from carboxylic acids.[1]
Materials:
-
2,6-Dimethoxybenzoic acid
-
Toluene
-
Thionyl chloride
-
Petroleum ether
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, dropping funnel, and reflux condenser
-
Heating/cooling system
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 8.5 kg of 2,6-dimethoxybenzoic acid in 60 liters of toluene.
-
Stir the solution at ambient temperature and add 6.8 liters of thionyl chloride dropwise over a period of 45 minutes.
-
After the addition is complete, allow the reaction mixture to cool to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Wash the crude solid product with 25 liters of petroleum ether, cool, and filter.
-
Stir the resulting solid for one hour with 25 liters of fresh petroleum ether, then cool to 10°C and filter to yield 2,6-dimethoxybenzoyl chloride.
Quantitative Data for Synthesis of 2,6-Dimethoxybenzoyl Chloride
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethoxybenzoic acid | [1] |
| Reagent | Thionyl chloride | [1] |
| Solvent | Toluene, Petroleum ether | [1] |
| Scale | 8.5 kg (starting material) | [1] |
| Yield | 8.94 kg | [1] |
| Purity | >98% (typical) |
Part 2: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is a generalized procedure for Friedel-Crafts acylation, a widely used method for the formation of aryl ketones.[2][3][4]
Materials:
-
2,6-Dimethoxybenzoyl chloride
-
Phenyl acetate
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add a solution of 2,6-dimethoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes to form the acylium ion complex.
-
Add a solution of phenyl acetate (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Illustrative Quantitative Data for Friedel-Crafts Acylation
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Projected) |
| Starting Material | 2,6-Dimethoxybenzoyl chloride (10 g) | 2,6-Dimethoxybenzoyl chloride (1 kg) |
| Reagent | Phenyl acetate (1.1 eq), AlCl₃ (1.2 eq) | Phenyl acetate (1.1 eq), AlCl₃ (1.2 eq) |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Time | 4-6 hours | 6-8 hours |
| Yield | 75-85% | 70-80% |
| Purity | >99% (after purification) | >98% (after purification) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Chemical Transformation)
References
Application Notes and Protocols for the Purification of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the limited availability of specific purification data for this compound, the methodologies presented herein are based on established techniques for the purification of structurally related aromatic esters. The primary purification techniques discussed are column chromatography and recrystallization. This guide is intended to serve as a comprehensive starting point for developing a robust purification strategy for this compound, which may be a compound of interest in medicinal chemistry and drug discovery due to the known biological activities of its constituent phenyl acetate and dimethoxybenzoyl moieties.[1][2]
Introduction to Purification Strategies
The purity of a chemical compound is paramount in research and development, particularly in the pharmaceutical industry where impurities can affect biological activity and toxicity. This compound, an aromatic ester, is likely to be synthesized via esterification or other organic reactions that may result in a crude product containing unreacted starting materials, by-products, and residual solvents. Therefore, effective purification is a critical step to obtain the compound at a desired purity level.
The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, and the desired final purity. For aromatic esters, the most common and effective purification techniques are column chromatography and recrystallization.[3]
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.[4] It is particularly useful for removing impurities that are structurally similar to the target compound.
-
Recrystallization: This method is ideal for purifying solid compounds on a larger scale. It relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[3]
Quantitative Data for Purification of Aromatic Esters
The following tables summarize typical conditions used for the purification of aromatic esters, which can be adapted for this compound.
Table 1: Typical Solvent Systems for Column Chromatography of Aromatic Esters
| Stationary Phase | Eluent System (v/v) | Target Compound Class | Reference |
| Silica Gel | Hexane/Ethyl Acetate (9:1 to 7:3) | Phenyl Esters | Organic Syntheses Procedure |
| Silica Gel | Petroleum Ether/Dichloromethane (93:7 to 75:25) | Polycyclic Aromatic Hydrocarbons | Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons |
| Silica Gel | Cyclohexane/Ethyl Acetate (98:2) | Aromatic Esters | European Journal of Organic Chemistry |
| Alumina | Petroleum Ether/Dichloromethane | Aromatic Hydrocarbons | Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons |
Table 2: Common Solvents for Recrystallization of Aromatic Esters
| Solvent/Solvent System | Comments | Reference |
| Ethanol | A general and effective solvent for many organic compounds. | Reagents & Solvents: Solvents for Recrystallization |
| Methanol/Chloroform | A good choice for compounds that do not dissolve completely in methanol alone. | Important Chemistry Tips-Solvents choose for recrystallization-Part4 |
| Hexane/Dichloromethane | Effective for compounds that are sparingly soluble in hexane. | Important Chemistry Tips-Solvents choose for recrystallization-Part4 |
| Ethyl Acetate | A good solvent for esters, following the "like dissolves like" principle. | Reagents & Solvents: Solvents for Recrystallization |
| Toluene | Can be effective for aromatic compounds. | Important Chemistry Tips-Solvents choose for recrystallization-Part4 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Visualization of Workflows and Logical Relationships
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not documented, its structural components suggest potential pharmacological relevance.
-
Phenyl Acetate Moiety: Phenylacetate and its derivatives have been investigated as non-toxic differentiation-inducing agents with potential applications in cancer therapy.[1] Their mechanisms of action are thought to involve the regulation of gene expression.[1]
-
Dimethoxybenzoyl Moiety: The dimethoxybenzoyl group is present in various pharmacologically active compounds. For instance, 3,4-dimethoxybenzoyl chloride is a key intermediate in the synthesis of bronchodilators and compounds with antitumor activity.[2]
Given these precedents, a hypothetical mechanism of action for this compound could involve the modulation of cellular signaling pathways related to cell growth and differentiation.
Caption: Hypothetical signaling pathway for this compound.
Disclaimer: The purification protocols and biological context provided are based on general chemical principles and data from analogous compounds. These should be considered as a starting point, and optimization will be necessary for the specific purification of this compound.
References
- 1. Phenylacetate and phenylbutyrate as novel, nontoxic differentiation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxybenzoyl chloride | 3535-37-3 | Benchchem [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Phenyl acetate (HMDB0040733) [hmdb.ca]
- 4. Sodium Phenylacetate | C8H7NaO2 | CID 23690424 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming steric hindrance in the synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
Technical Support Center: Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during this synthesis, with a particular focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main difficulty lies in the Friedel-Crafts acylation step, where the steric bulk of the two methoxy groups on the 2,6-dimethoxybenzoyl chloride significantly hinders the reaction with the phenyl acetate precursor. This steric hindrance can lead to low yields and the formation of side products.
Q2: What are the key reaction steps for this synthesis?
The synthesis of this compound typically involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of a suitable phenol derivative with 2,6-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
-
Acetylation: Subsequent acetylation of the phenolic hydroxyl group to yield the final product.
Q3: Why is the choice of Lewis acid critical in the Friedel-Crafts acylation step?
The choice and amount of Lewis acid are crucial for activating the acyl chloride without promoting side reactions or decomposition of the starting materials. Stronger Lewis acids may be required to overcome the deactivation and steric hindrance of the 2,6-dimethoxybenzoyl chloride, but they can also lead to undesired outcomes if not used under optimized conditions.
Q4: Can alternative methods be used to circumvent the direct Friedel-Crafts acylation?
Yes, alternative strategies can be employed. One approach involves a Fries rearrangement of a phenyl ester of 2,6-dimethoxybenzoic acid. Another possibility is the use of organometallic reagents, which can sometimes be less sensitive to steric hindrance than traditional Friedel-Crafts reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or no yield of the acylated product in the Friedel-Crafts reaction.
-
Possible Cause 1: Insufficient catalyst activity.
-
Solution: The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture. Use a fresh, anhydrous batch of the catalyst. Consider using a stronger Lewis acid, such as iron(III) chloride (FeCl₃), or increasing the molar equivalents of the catalyst.
-
-
Possible Cause 2: High steric hindrance.
-
Solution: The bulky methoxy groups on the acyl chloride impede its approach to the aromatic ring. Running the reaction at a higher temperature can provide the necessary activation energy to overcome this barrier. However, be cautious as higher temperatures can also promote side reactions. The use of a less sterically hindered solvent might also be beneficial.
-
-
Possible Cause 3: Deactivation of the aromatic ring.
-
Solution: If the starting phenol derivative has deactivating groups, the Friedel-Crafts reaction will be slow. Ensure the starting material is sufficiently activated.
-
Issue 2: Formation of multiple byproducts.
-
Possible Cause 1: Over-acylation or side reactions.
-
Solution: This can occur if the reaction temperature is too high or the reaction time is too long. Optimize the reaction conditions by running it at a lower temperature for a longer period. Careful monitoring of the reaction progress by TLC is recommended.
-
-
Possible Cause 2: Catalyst-induced degradation.
-
Solution: Some Lewis acids can cause decomposition of starting materials or products. Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂), or performing the reaction at a lower temperature.
-
Issue 3: Difficulty in product purification.
-
Possible Cause: Similar polarity of product and byproducts.
-
Solution: If standard column chromatography is ineffective, consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC) or recrystallization from a suitable solvent system. Derivatization of the product or byproducts to alter their polarity for easier separation can also be an option.
-
Data Presentation: Comparison of Lewis Acids for Friedel-Crafts Acylation
The choice of Lewis acid can significantly impact the yield of the sterically hindered Friedel-Crafts acylation. The following table provides a general comparison, although optimal conditions should be determined empirically.
| Lewis Acid | Relative Strength | Typical Reaction Temperature | Potential Advantages | Potential Disadvantages |
| AlCl₃ | Strong | 0°C to reflux | High catalytic activity | Can promote side reactions and degradation |
| FeCl₃ | Strong | Room temp to reflux | Often effective for hindered substrates | Can be highly colored, making reaction monitoring difficult |
| BF₃·OEt₂ | Moderate | Room temp to reflux | Milder, may reduce side reactions | May not be strong enough for highly deactivated substrates |
| ZnCl₂ | Mild | High temperatures | Good for sensitive substrates | Often requires higher temperatures and longer reaction times |
| SnCl₄ | Moderate | 0°C to room temp | Good solubility in organic solvents | Moisture sensitive, can be expensive |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Phenyl Acetate with 2,6-Dimethoxybenzoyl Chloride
-
To a stirred solution of phenyl acetate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise at 0°C.
-
Allow the mixture to stir at 0°C for 15 minutes.
-
Add a solution of 2,6-dimethoxybenzoyl chloride (1.2 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of ice-cold dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acetylation of the Phenolic Product
-
Dissolve the purified phenolic product from the Friedel-Crafts step in a suitable solvent (e.g., dichloromethane or pyridine).
-
Add acetic anhydride (1.5 eq) and a catalytic amount of a base (e.g., triethylamine or DMAP) if not using pyridine as the solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.
Caption: Synthetic pathway for this compound.
Technical Support Center: Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-(2,6-Dimethoxybenzoyl)phenyl acetate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of phenyl acetate with 2,6-dimethoxybenzoyl chloride.
Issue 1: Low or No Yield of the Desired Product
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) may be hydrolyzed due to exposure to atmospheric moisture.
-
Steric Hindrance: The bulky 2,6-dimethoxybenzoyl group can sterically hinder the approach to the phenyl acetate ring, slowing down the reaction.
-
Insufficient Reaction Temperature: The activation energy for the acylation may not be reached at lower temperatures.
-
Fries Rearrangement: The primary competing reaction is the Fries rearrangement of the starting material, phenyl acetate, which is also catalyzed by Lewis acids.[1][2][3] This rearrangement produces hydroxyacetophenones, consuming the starting material and complicating purification.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Handling | Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis and ensure catalyst activity. |
| Reaction Temperature | Gradually increase the reaction temperature, for example, from room temperature up to 60-80°C. | To overcome the activation energy barrier imposed by steric hindrance. |
| Stoichiometry | Use a slight excess of the 2,6-dimethoxybenzoyl chloride (1.1-1.2 equivalents). | To favor the intermolecular acylation over the intramolecular Fries rearrangement. |
| Solvent Selection | Use a non-polar, aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). | Non-polar solvents can favor the desired acylation, whereas polar solvents may promote the Fries Rearrangement.[3] |
| Catalyst Choice | Consider using a milder Lewis acid like FeCl₃ or ZnCl₂ to potentially reduce the rate of the Fries rearrangement. | Stronger Lewis acids like AlCl₃ are very effective for acylation but also strongly promote the Fries rearrangement. |
Issue 2: Formation of Multiple Byproducts
Possible Causes:
-
Fries Rearrangement: As mentioned, this is a major source of byproducts, leading to ortho- and para-hydroxyacetophenone.[1][2][3] The ratio of these isomers is often temperature-dependent.
-
Hydrolysis: The ester linkage in both the starting material and the product can be susceptible to hydrolysis if water is present in the reaction mixture. This is especially a concern for hindered esters under certain conditions.[4][5]
-
Di-acylation: Although less likely due to the deactivating effect of the first acyl group, di-acylation of the phenyl acetate is a possibility under harsh conditions.
Solutions:
| Parameter | Recommendation | Rationale |
| Control of Fries Rearrangement | Maintain a low reaction temperature to favor the para-substituted Fries product, which might be easier to separate. Use milder Lewis acids. | To minimize the formation of multiple, hard-to-separate isomers. |
| Anhydrous Conditions | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. | To prevent hydrolysis of the ester functionalities. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs. | To optimize the reaction time and minimize side reactions. |
| Purification Strategy | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from the more polar hydroxyacetophenone byproducts. | To isolate the target compound with high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this synthesis?
A1: While aluminum chloride (AlCl₃) is a common and powerful Lewis acid for Friedel-Crafts acylation, its high activity can also promote the unwanted Fries rearrangement.[1][2] For this specific synthesis, starting with a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may provide a better balance between the desired acylation and the competing rearrangement. Optimization of the catalyst and its stoichiometry is recommended for each specific setup.
Q2: How can I minimize the Fries rearrangement?
A2: The Fries rearrangement can be minimized by:
-
Controlling the temperature: Lower temperatures generally favor the para-Fries product and may slow down the rearrangement relative to the desired acylation.[3]
-
Using a non-polar solvent: Solvents like dichloromethane or carbon disulfide are preferred.[3]
-
Careful choice of Lewis acid: As discussed, milder Lewis acids can be beneficial.
-
Adjusting the stoichiometry: Using a slight excess of the acylating agent can favor the intermolecular reaction.
Q3: My product appears to be hydrolyzing during workup. How can I prevent this?
A3: The ester product, being sterically hindered, might be more resistant to hydrolysis than simpler esters. However, prolonged exposure to strong aqueous acids or bases during workup should be avoided. Use a rapid, neutral workup procedure. For example, quench the reaction by carefully pouring it over ice, followed by extraction with an organic solvent. Wash the organic layer with cold, dilute sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate before solvent evaporation.
Q4: What is a suitable method for purifying the final product?
A4: Column chromatography is typically the most effective method for purifying this compound from byproducts like hydroxyacetophenones. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for good separation. The progress of the separation can be monitored by TLC.
Experimental Protocols
Proposed Synthesis Protocol for this compound
This is a generalized protocol and may require optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via a syringe.
-
Reactant Addition: Cool the suspension to 0°C in an ice bath. Dissolve 2,6-dimethoxybenzoyl chloride (1.0 eq.) and phenyl acetate (1.1 eq.) in anhydrous DCM and add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40°C) and continue to monitor.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Scheme
Caption: Friedel-Crafts acylation of phenyl acetate.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Acylation of Phenols with 2,6-Dimethoxybenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of phenols using 2,6-dimethoxybenzoyl chloride.
Troubleshooting Guides
Problem 1: Low or no yield of the desired O-acylated phenolic ester.
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficiently activated phenol | Ensure a suitable base (e.g., pyridine, triethylamine, or NaOH with a phase transfer catalyst) is used to deprotonate the phenol, increasing its nucleophilicity.[1] For sterically hindered phenols, a stronger catalyst like 4-(Dimethylamino)pyridine (DMAP) may be necessary.[2] |
| Hydrolysis of 2,6-dimethoxybenzoyl chloride | The reaction should be conducted under anhydrous conditions, as moisture will hydrolyze the acyl chloride, reducing the amount available to react with the phenol.[3] |
| Steric hindrance | Due to the bulky nature of 2,6-dimethoxybenzoyl chloride, the reaction may be slow.[4] Consider increasing the reaction time or using a highly effective catalyst such as DMAP to overcome the steric hindrance.[2] |
| Low reaction temperature | While low temperatures are crucial to prevent side reactions, if the reaction is not proceeding, a modest increase in temperature (e.g., from 0°C to room temperature) may be required. Monitor the reaction closely for the formation of side products. |
Problem 2: The major product isolated is a C-acylated hydroxyaryl ketone instead of the O-acylated ester.
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Lewis acid catalyst | Lewis acids, such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or boron trifluoride (BF₃), strongly promote the Fries rearrangement of the initially formed O-acylated product to the thermodynamically more stable C-acylated product.[1][4][5] Avoid Lewis acids if O-acylation is the desired outcome. |
| High reaction temperature | Elevated temperatures provide the energy needed for the Fries rearrangement to occur.[4][6] To favor the kinetically controlled O-acylation product, maintain low reaction temperatures, such as 0°C.[3] |
| Prolonged reaction time at elevated temperatures | Even without a strong Lewis acid, prolonged heating can sometimes induce the Fries rearrangement. If C-acylation is observed, reduce the reaction time or temperature. |
Problem 3: Formation of a demethylated by-product.
Possible Causes & Solutions
| Cause | Recommended Action |
| Harsh reaction conditions with a Lewis acid | In the presence of a Lewis acid like AlCl₃ and elevated temperatures, cleavage of the methoxy groups on the benzoyl moiety can occur. This is a known side reaction, especially with substituted phenols. |
| Action | To prevent demethylation, avoid the use of Lewis acids and high temperatures. Opt for base-catalyzed acylation conditions at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in the acylation of phenols with 2,6-dimethoxybenzoyl chloride?
A1: There are two main competing reaction pathways:
-
O-acylation: The desired reaction where the acyl group attaches to the phenolic oxygen to form a phenolic ester. This is the kinetically favored product.[1]
-
C-acylation (Fries Rearrangement): The acyl group migrates from the phenolic oxygen to the aromatic ring, typically at the ortho or para position, to form a hydroxyaryl ketone. This is the thermodynamically favored product and is promoted by Lewis acids and higher temperatures.[1][4]
A potential secondary side reaction, particularly under harsh, acidic conditions, is the cleavage of the methoxy groups on the 2,6-dimethoxybenzoyl moiety.
Q2: How can I selectively synthesize the O-acylated phenolic ester?
A2: To favor O-acylation, you should employ conditions that promote the kinetically controlled product:
-
Use a base catalyst: Bases like pyridine, triethylamine, or NaOH (with a phase transfer catalyst) deprotonate the phenol, making it a better nucleophile to attack the acyl chloride.[1] For sterically demanding reactions, 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst.[2]
-
Maintain low temperatures: Running the reaction at 0°C or below helps to prevent the Fries rearrangement.[3]
-
Avoid Lewis acids: Do not use Lewis acids such as AlCl₃, SnCl₄, or BF₃, as they catalyze the Fries rearrangement.[4][7]
Q3: Under what conditions will the C-acylated hydroxyaryl ketone be the major product?
A3: C-acylation is favored under thermodynamically controlled conditions:
-
Presence of a Lewis acid: A stoichiometric amount of a Lewis acid like AlCl₃ is typically used to promote the Fries rearrangement.[1][5]
-
Elevated temperatures: Heating the reaction mixture, often to reflux, provides the necessary energy for the rearrangement to the more stable C-acylated product.[5]
Q4: Does the steric hindrance of 2,6-dimethoxybenzoyl chloride affect the reaction?
A4: Yes, the two methoxy groups in the ortho positions of the benzoyl chloride create significant steric hindrance. This can slow down the rate of acylation.[4] To overcome this, using a highly nucleophilic catalyst like DMAP can be beneficial.[2] The steric bulk also influences the ortho/para selectivity of the Fries rearrangement, should it occur.
Experimental Protocols
Protocol for Selective O-Acylation (Ester Formation)
This protocol is designed to favor the formation of the phenolic ester and minimize the Fries rearrangement.
Materials:
-
Phenol
-
2,6-dimethoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (or catalytic DMAP with triethylamine)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add the base, for example, anhydrous pyridine (1.5 eq.). If using catalytic DMAP (0.1 eq.), also add triethylamine (1.5 eq.).
-
In a separate flask, dissolve 2,6-dimethoxybenzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the 2,6-dimethoxybenzoyl chloride solution dropwise to the stirred phenol solution at 0°C over 15-20 minutes.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Upon completion, quench the reaction by adding cold, dilute aqueous HCl.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and logical relationships in the acylation of phenols.
Caption: Competing O- and C-acylation pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for the Cleavage of 2,6-Dimethoxybenzoyl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of 2,6-dimethoxybenzoyl esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of 2,6-dimethoxybenzoyl esters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Cleavage | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Increase the reaction time. - Gradually increase the reaction temperature. |
| Reagent degradation: The cleavage reagent (e.g., DDQ) may have degraded due to improper storage. | - Use a fresh batch of the reagent. - Store reagents according to the manufacturer's recommendations. | |
| Insufficient reagent: The stoichiometric amount of the cleavage reagent may be inadequate. | - Increase the equivalents of the cleavage reagent incrementally. | |
| Formation of Side Products | Over-oxidation: In oxidative cleavage methods (e.g., using DDQ), other sensitive functional groups in the molecule may be oxidized. | - Reduce the equivalents of the oxidizing agent. - Lower the reaction temperature. - Consider a milder cleavage method if possible. |
| Acid/Base sensitive groups: Other functional groups in the substrate may be sensitive to the acidic or basic conditions used for hydrolysis. | - Use a milder cleavage method such as enzymatic hydrolysis. - Carefully control the pH of the reaction mixture. | |
| Hydrolysis of other esters: If other ester protecting groups are present, they may also be cleaved. | - Choose an orthogonal protecting group strategy where possible. - Enzymatic cleavage can offer higher selectivity. | |
| Difficult Product Isolation/Purification | Emulsion formation during workup: This can occur during the extraction of the carboxylic acid product. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| Co-elution of product and byproducts: The desired carboxylic acid may have similar polarity to byproducts from the cleavage reagent. | - Utilize an acidic or basic wash during the workup to separate the acidic product from neutral byproducts.[1] - Employ a different stationary phase for chromatography or add a small amount of acid (e.g., acetic acid) to the mobile phase to improve separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving 2,6-dimethoxybenzoyl esters?
A1: The most common methods for the cleavage of 2,6-dimethoxybenzoyl esters are:
-
Oxidative Cleavage: This is often performed using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The electron-donating methoxy groups on the benzoyl ring facilitate this oxidative deprotection.[3][4]
-
Acid-Catalyzed Hydrolysis: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to hydrolyze the ester bond.
-
Base-Catalyzed Hydrolysis (Saponification): Bases such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) can be used to cleave the ester.
-
Enzymatic Hydrolysis: Lipases, such as Candida antarctica lipase B (CALB), can provide a mild and selective method for cleavage.[5]
Q2: Why is my DDQ cleavage reaction not working for the 2,6-dimethoxybenzoyl ester, even though it works for other benzyl ethers?
A2: While 2,6-dimethoxybenzoyl esters are susceptible to DDQ cleavage, the reaction's success can be influenced by several factors. The proposed mechanism involves the formation of a charge-transfer complex between the electron-rich aromatic ring and DDQ, followed by hydride abstraction.[3][6][7] If the reaction is failing, consider the following:
-
Solvent: The reaction is typically run in a non-polar aprotic solvent like dichloromethane (DCM) or a mixture of DCM and water.
-
Stoichiometry: Ensure you are using a sufficient excess of DDQ (typically 1.5-3 equivalents).
-
Reaction Time and Temperature: These reactions are often run at room temperature, but gentle heating may be required. Monitor the reaction by TLC to determine the optimal time.
Q3: Can I selectively cleave a 2,6-dimethoxybenzoyl ester in the presence of other protecting groups?
A3: Yes, selective cleavage is possible depending on the other protecting groups present:
-
Acid-labile groups (e.g., Boc, trityl): Oxidative cleavage with DDQ is performed under neutral conditions and should not affect these groups.
-
Base-labile groups (e.g., acetate, fmoc): Acid-catalyzed or enzymatic cleavage would be more suitable.
-
Other benzyl-type ethers: The 2,6-dimethoxybenzoyl group is generally more labile to oxidative cleavage than a standard benzyl ether.
Q4: What are the typical byproducts of a DDQ-mediated cleavage, and how can I remove them?
A4: The main byproduct from DDQ is 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2). This is often insoluble in non-polar solvents like DCM and can be removed by filtration. Any remaining soluble byproducts can typically be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup, which will extract the desired carboxylic acid into the aqueous phase.[1]
Q5: How can I purify my carboxylic acid product after cleavage?
A5: Purification of the resulting carboxylic acid can typically be achieved by:
-
Extraction: After quenching the reaction, the carboxylic acid can be extracted into an aqueous basic solution (e.g., sodium bicarbonate). This aqueous layer is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified, and the carboxylic acid product is extracted back into an organic solvent.[1][8]
-
Crystallization: If the carboxylic acid is a solid, it can be purified by recrystallization from a suitable solvent system.[8]
-
Chromatography: Silica gel chromatography can be used for purification. It is sometimes beneficial to add a small amount of an acidic modifier, like acetic acid, to the eluent to prevent tailing of the acidic product on the silica gel.[2]
Experimental Protocols
Oxidative Cleavage using DDQ
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the 2,6-dimethoxybenzoyl ester (1 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 - 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and wash it with DCM.
-
Acidify the aqueous layer with 1M HCl until the pH is acidic.
-
Extract the carboxylic acid product with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by chromatography or crystallization as needed.
Enzymatic Hydrolysis using Candida antarctica Lipase B (CALB)
This protocol is adapted from a procedure for a similar substrate and may need to be optimized.[5][9]
-
To a solution of the 2,6-dimethoxybenzoyl ester (100 mg) in a dioxane-tert-butanol (9:1) solvent mixture (2 mL), add Candida antarctica lipase B (immobilized, 50 mg).[9]
-
Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the enzyme.
-
Wash the enzyme with the reaction solvent or another suitable organic solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Purify the resulting carboxylic acid using standard procedures (extraction, chromatography, or crystallization).
Data Presentation
Table 1: Comparison of Cleavage Methods for 2,6-Dimethoxybenzoyl Esters
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Oxidative Cleavage | DDQ | DCM/H₂O, Room Temp. | Mild, neutral conditions; High yielding.[3][4] | Stoichiometric amounts of oxidant required; Potential for side reactions with sensitive groups. |
| Acid-Catalyzed Hydrolysis | TFA, HCl | DCM or neat, Room Temp. to Reflux | Simple procedure; Readily available reagents. | Harsh conditions may not be suitable for sensitive substrates; Can cleave other acid-labile groups. |
| Base-Catalyzed Hydrolysis | LiOH, NaOH | THF/H₂O or MeOH/H₂O, Room Temp. to Reflux | Effective for robust substrates; Inexpensive reagents. | Harsh conditions; Can cause epimerization of adjacent stereocenters; Can cleave other base-labile groups. |
| Enzymatic Hydrolysis | Lipase (e.g., CALB) | Buffer or organic solvent, Room Temp. | Very mild and selective; Environmentally friendly.[5] | Enzyme can be expensive; Slower reaction times; Substrate scope may be limited. |
Visualizations
Caption: Experimental workflow for the cleavage of 2,6-dimethoxybenzoyl esters.
Caption: Troubleshooting logic for 2,6-dimethoxybenzoyl ester cleavage.
Caption: Proposed mechanism for DDQ-mediated cleavage of 2,6-dimethoxybenzoyl esters.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. youtube.com [youtube.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-(2,6-Dimethoxybenzoyl)phenyl acetate under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(2,6-Dimethoxybenzoyl)phenyl acetate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
At neutral pH (around 7.0) and room temperature, this compound is expected to be relatively stable over short periods. However, as with most esters, gradual hydrolysis can occur over extended storage in aqueous solutions. For long-term storage, it is recommended to keep the compound in a dry, solid state or dissolved in an anhydrous aprotic solvent.
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slowest in the slightly acidic to neutral pH range and increases significantly in strongly acidic or basic solutions.
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the ester bond. This will result in the formation of 2-(2,6-Dimethoxybenzoyl)phenol and acetic acid .
Q4: Can temperature affect the stability of this compound?
Yes, temperature will significantly influence the rate of hydrolysis. As with most chemical reactions, an increase in temperature will accelerate the degradation of the ester, even at a constant pH. Therefore, for experiments requiring the compound to be in solution, it is advisable to maintain low temperatures if stability is a concern.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my compound in an aqueous buffer.
-
Possible Cause: The pH of your buffer may be too high or too low.
-
Solution:
-
Measure the pH of your buffer to ensure it is within a stable range for the ester (ideally between pH 4 and 6).
-
If your experimental conditions permit, consider using a buffer in this pH range.
-
Prepare fresh solutions of the compound immediately before use to minimize the time it spends in an aqueous environment.
-
If possible, conduct the experiment at a lower temperature to decrease the rate of hydrolysis.
-
Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks.
-
Possible Cause: These peaks may correspond to the degradation products: 2-(2,6-Dimethoxybenzoyl)phenol and acetic acid.
-
Solution:
-
Confirm the identity of the degradation products by running reference standards if available.
-
Review your sample preparation and storage procedures. Ensure that samples are not exposed to harsh pH conditions or high temperatures for extended periods before analysis.
-
Consider using a less protic or aprotic solvent for sample preparation if your analytical method allows.
-
Issue 3: I need to perform a reaction under basic conditions, but my compound is degrading.
-
Possible Cause: Base-catalyzed hydrolysis (saponification) is occurring.
-
Solution:
-
Use the mildest basic conditions possible (e.g., lower concentration of base, weaker base).
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time.
-
If the ester is a protecting group, consider alternative protecting group strategies that are stable to basic conditions.
-
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) (Estimated) | Primary Degradation Products |
| 2.0 | 25 | Hours | 2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid |
| 4.0 | 25 | Days | 2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid |
| 7.0 | 25 | Weeks | 2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid |
| 10.0 | 25 | Minutes to Hours | 2-(2,6-Dimethoxybenzoyl)phenolate, Acetate |
| 7.0 | 50 | Days | 2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid |
Experimental Protocols
Protocol for Assessing the Stability of this compound
1. Objective: To determine the rate of hydrolysis of this compound at different pH values.
2. Materials:
-
This compound
-
Buffers of various pH (e.g., pH 2, 4, 7, 9, 10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Constant temperature incubator or water bath
3. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile.
-
Reaction Setup:
-
For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the reaction.
-
Initiate the timer immediately after adding the stock solution to the buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Sample Analysis:
-
Immediately analyze the collected samples by a validated HPLC method.
-
The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the disappearance of the parent compound peak and the appearance of the degradation product peak (2-(2,6-Dimethoxybenzoyl)phenol) at an appropriate UV wavelength.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the rate constant (k) and the half-life (t½) of the degradation at each pH.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway.
Technical Support Center: 2,6-Dimethoxybenzoyl (DMB) Protection of Phenols
Welcome to the technical support center for the 2,6-dimethoxybenzoyl (DMB) protection of phenols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this sterically hindered protecting group.
Troubleshooting Guide
This section addresses common issues encountered during the 2,6-dimethoxybenzoyl protection of phenols and offers potential solutions in a question-and-answer format.
Question: I am observing a low or no yield of my desired 2,6-dimethoxybenzoyl-protected phenol. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the protection reaction are frequently due to the steric hindrance posed by the two methoxy groups on the benzoyl chloride, which slows down the acylation of the phenol. Here are several factors to consider and optimize:
-
Inadequate Base: The reaction, typically a Schotten-Baumann reaction, requires a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Reaction Temperature: Due to the sterically hindered nature of 2,6-dimethoxybenzoyl chloride, the reaction may require elevated temperatures to overcome the activation energy barrier.
-
Reaction Time: The reaction may be sluggish. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reagent Purity: The purity of the phenol, 2,6-dimethoxybenzoyl chloride, and solvent is critical. Moisture can hydrolyze the acyl chloride, reducing the amount available for the reaction.
Troubleshooting Steps:
-
Choice and Amount of Base:
-
Switch to a stronger, non-nucleophilic base such as pyridine or triethylamine. Pyridine can also act as a nucleophilic catalyst.
-
Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation of the phenol and to neutralize the HCl byproduct.
-
-
Temperature and Reaction Time:
-
If the reaction is slow at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C).
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
-
Solvent and Reagent Quality:
-
Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and high-purity starting materials.
-
2,6-Dimethoxybenzoyl chloride is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Question: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?
Answer:
The primary side product is often the unreacted starting phenol. Another possibility is the hydrolysis of the 2,6-dimethoxybenzoyl chloride to 2,6-dimethoxybenzoic acid if moisture is present.
Minimization of Side Products:
-
Anhydrous Conditions: As mentioned, strictly anhydrous conditions are paramount to prevent the hydrolysis of the acyl chloride.
-
Controlled Addition: Adding the 2,6-dimethoxybenzoyl chloride slowly to the mixture of the phenol and base can help to control the reaction and minimize side reactions.
-
Stoichiometry: Use a slight excess of the 2,6-dimethoxybenzoyl chloride (1.1-1.2 equivalents) to ensure complete conversion of the phenol.
Question: The purification of my 2,6-dimethoxybenzoyl-protected phenol is proving difficult. What are the best practices for purification?
Answer:
Purification can be challenging due to the potential for the product to be an oil or a low-melting solid and the presence of unreacted starting materials or byproducts with similar polarities.
Purification Strategies:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary.
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any remaining base (like pyridine or triethylamine).
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted phenol and 2,6-dimethoxybenzoic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Chromatography:
-
Column chromatography on silica gel is typically the most effective method for final purification.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often successful.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the 2,6-dimethoxybenzoyl protecting group for phenols?
The primary advantage of the DMB group lies in its steric bulk. The two methoxy groups ortho to the carbonyl group provide significant steric hindrance, which can be useful in directing reactions to other, less hindered sites in a molecule. It also offers a balance of stability under various conditions and can be removed under specific oxidative or hydrolytic conditions.
Q2: Under what conditions is the 2,6-dimethoxybenzoyl group stable?
The 2,6-dimethoxybenzoyl ester is generally stable under neutral and mildly acidic or basic conditions that do not promote ester hydrolysis. It is also typically stable to many common transformations that do not involve strong nucleophiles, strong acids, or strong bases at elevated temperatures.
Q3: How can I deprotect a 2,6-dimethoxybenzoyl-protected phenol?
Deprotection can be achieved under several conditions:
-
Oxidative Cleavage: For the related 2,6-dimethoxybenzyl esters, cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been reported to proceed in high yields.[1] This is a promising method for the deprotection of 2,6-dimethoxybenzoyl esters as well.
-
Basic Hydrolysis (Saponification): Treatment with a strong base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a miscible organic solvent (e.g., THF, methanol, or ethanol) will hydrolyze the ester. Due to steric hindrance, this may require heating and longer reaction times.
-
Acidic Hydrolysis: Strong acidic conditions can also effect deprotection, though this may be less favorable if other acid-sensitive functional groups are present in the molecule.
Q4: Is the 2,6-dimethoxybenzoyl group suitable for the protection of sterically hindered phenols?
Protecting a sterically hindered phenol with the already bulky 2,6-dimethoxybenzoyl chloride can be very challenging and may result in very low yields or no reaction at all. In such cases, a smaller protecting group might be more appropriate.
Data Presentation
The following table summarizes typical reaction conditions for the Schotten-Baumann protection of phenols. Note that specific yields for 2,6-dimethoxybenzoyl protection are highly substrate-dependent due to steric factors and are not widely reported in comparative studies.
| Parameter | Condition A (Mild) | Condition B (Forced) |
| Base | Pyridine | Triethylamine with DMAP (cat.) |
| Solvent | Dichloromethane (DCM) | Toluene or Acetonitrile |
| Temperature | Room Temperature (20-25 °C) | 40-80 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | Moderate to Good | Substrate Dependent |
Experimental Protocols
Protocol 1: General Procedure for the 2,6-Dimethoxybenzoyl Protection of a Phenol
This protocol is a general guideline based on the Schotten-Baumann reaction and should be optimized for each specific substrate.
-
To a solution of the phenol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere, add the base (e.g., pyridine, 2.0 eq., or triethylamine, 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a 2,6-Dimethoxybenzoyl-Protected Phenol via Basic Hydrolysis
-
Dissolve the 2,6-dimethoxybenzoyl-protected phenol (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of a solid base (e.g., LiOH, 3-5 eq.).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenol product by flash column chromatography if necessary.
Visualizations
Caption: Reaction mechanism for the 2,6-dimethoxybenzoyl protection of a phenol.
Caption: Troubleshooting workflow for low yield in DMB protection of phenols.
References
Technical Support Center: Purification of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-(2,6-dimethoxybenzoyl)phenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 2,6-dimethoxybenzoic acid and phenyl acetate, byproducts from side reactions, and residual solvents. Hydrolysis of the ester bond can also lead to the formation of 2,6-dimethoxybenzoic acid and phenol as impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the spots of the crude mixture, the collected fractions, and the starting materials, you can assess the separation efficiency.
Q4: What is the expected appearance of pure this compound?
A4: While the physical properties of this specific compound are not widely documented, similar phenyl acetates are often colorless to pale yellow oils or crystalline solids.
Troubleshooting Guide
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Why is my yield significantly lower after purification? | - The compound may be partially soluble in the wash solvents. - The compound may have degraded on the silica gel column. - Inefficient extraction from the aqueous phase. | - Use solvents with lower polarity for washing. - Minimize the time the compound spends on the silica gel column by using a slightly more polar eluent for faster elution. - Perform multiple extractions with an appropriate organic solvent. |
| Persistent Impurities | I still see impurities in my NMR spectrum after column chromatography. What should I do? | - Co-elution of the impurity with the product. - The chosen solvent system is not optimal for separation. | - Try a different solvent system for chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| Oily Product Instead of Solid | My product is an oil, but I expected a solid. Why is this happening? | - Presence of residual solvent. - The product may be an amorphous solid or an oil at room temperature. - Impurities are preventing crystallization. | - Dry the product under high vacuum to remove residual solvents. - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Re-purify the product to remove impurities that may be inhibiting crystallization. |
| Hydrolysis During Purification | I have identified 2,6-dimethoxybenzoic acid and phenol in my purified product. How can I avoid this? | - The ester is sensitive to acidic or basic conditions, which can cause hydrolysis.[1][2] - Presence of water in solvents. | - Use neutral conditions during workup and purification. - Ensure all solvents are dry before use. |
Experimental Protocols
Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Catalyst Selection for the Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Catalyst Performance Overview
The selection of an appropriate catalyst is critical for the successful synthesis of this compound. The reaction typically proceeds via a Friedel-Crafts acylation of phenyl acetate with 2,6-dimethoxybenzoyl chloride, which may be followed by a Fries rearrangement to yield the desired ortho-acylated product. Below is a summary of commonly used catalysts and their general performance characteristics.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Reported Yield | Selectivity | Key Advantages | Potential Issues |
| Lewis Acids | Aluminum chloride (AlCl₃) | Stoichiometric or excess amounts, often in a non-polar solvent like nitrobenzene or dichloroethane. Temperature can be varied to control selectivity. | Moderate to High | Ortho-para mixture; higher temperatures generally favor the ortho isomer. | High catalytic activity.[1] | Difficult to handle, corrosive, generates significant waste, potential for side reactions like demethylation at elevated temperatures.[1][2] |
| Solid Acids | Zeolite H-Beta | Liquid or vapor phase reactions. Temperature and solvent polarity can influence selectivity.[3][4][5] | Moderate | Can exhibit high para-selectivity due to shape-selective properties.[6][7][8] | Reusable, environmentally friendly, can offer shape selectivity.[3] | Can be prone to deactivation, may require higher temperatures.[2] |
| Solid Acids | Zeolite ZSM-5 | Liquid or vapor phase reactions. | Moderate | Can favor para-acylation.[6][7][8] | Reusable, environmentally friendly. | May have limitations with bulky substrates. |
| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH) | Can be used as both catalyst and solvent. | Good to Excellent | Can promote Fries rearrangement. | High acidity, can be used in smaller quantities than some Lewis acids. | Corrosive. |
Experimental Protocols
Step 1: Synthesis of the Acylating Agent - 2,6-Dimethoxybenzoyl Chloride
A common method for the preparation of acyl chlorides from carboxylic acids involves the use of thionyl chloride.
-
Procedure: 2,6-dimethoxybenzoic acid is dissolved in a suitable solvent such as toluene. Thionyl chloride is then added dropwise to the solution at room temperature. After the addition is complete, the reaction mixture is stirred, and the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,6-dimethoxybenzoyl chloride. Further purification can be achieved by washing with a non-polar solvent like petroleum ether.
Step 2: Acylation of Phenyl Acetate and Fries Rearrangement
This step involves the reaction of phenyl acetate with 2,6-dimethoxybenzoyl chloride. The direct C-acylation of phenyl acetate can be challenging due to the competing O-acylation of the phenol that can be formed under reaction conditions. A more common approach is the initial O-acylation of phenol to form phenyl 2,6-dimethoxybenzoate, followed by a Fries rearrangement to the desired C-acylated product.
-
O-Acylation (Esterification): Phenol can be reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base like pyridine or sodium hydroxide to form phenyl 2,6-dimethoxybenzoate.
-
Fries Rearrangement: The isolated phenyl 2,6-dimethoxybenzoate is then subjected to a Lewis acid catalyst, such as aluminum chloride, typically in a solvent like nitrobenzene or without a solvent at elevated temperatures.[1][2] The temperature of the reaction can influence the ratio of ortho and para isomers, with higher temperatures generally favoring the ortho product.[1] After the reaction is complete, an aqueous workup is necessary to decompose the catalyst-product complex and isolate the this compound.
Troubleshooting Guide & FAQs
Q1: What are the most common catalysts used for the Friedel-Crafts acylation step in this synthesis?
A: The most common catalysts are Lewis acids, with aluminum chloride (AlCl₃) being a traditional and highly active choice.[1] However, due to its drawbacks, including the need for stoichiometric amounts and the generation of corrosive waste, alternative solid acid catalysts like zeolites (e.g., H-Beta, ZSM-5) are being explored as more environmentally benign options.[3][4][5]Q2: I am getting a low yield of the desired C-acylated product and a significant amount of the O-acylated ester. How can I improve the yield of the target molecule?
A: This is a common issue in the acylation of phenols and their esters. To favor C-acylation, you can employ the Fries rearrangement.[1][2] This involves first synthesizing the O-acylated intermediate (phenyl 2,6-dimethoxybenzoate) and then treating it with a Lewis acid like AlCl₃, often in excess and at a higher temperature.[1] The higher temperature typically favors the formation of the ortho-isomer, which is your target.Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the desired this compound (the ortho isomer)?
A: The ortho/para selectivity of the Fries rearrangement is highly dependent on the reaction conditions.[1] Generally, lower reaction temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[1] Therefore, carefully controlling and potentially increasing the reaction temperature during the Fries rearrangement step could enhance the yield of your desired product. The choice of solvent can also play a role, with non-polar solvents sometimes favoring ortho substitution.Q4: I am observing some demethylation of the methoxy groups on the benzoyl ring. What is causing this and how can I prevent it?
A: Demethylation of methoxy groups can occur under strong Lewis acid catalysis, especially at elevated temperatures. Aluminum chloride is known to cause this side reaction. To mitigate this, you could try using a milder Lewis acid or a solid acid catalyst like a zeolite. Alternatively, running the reaction at the lowest possible temperature that still allows for efficient conversion could help to minimize this side reaction.Q5: Are there any "greener" or more sustainable catalyst options for this synthesis?
A: Yes, solid acid catalysts, particularly zeolites, are considered a greener alternative to traditional Lewis acids like AlCl₃.[3] Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture.[3] While they may sometimes exhibit lower activity and require higher reaction temperatures, their environmental benefits make them an attractive option to explore. Zeolites can also offer shape selectivity, which might be leveraged to control the regioselectivity of the acylation.[6][7][8]Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for catalyst selection.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Phenol Protecting Groups: Is 2,6-Dimethoxybenzoyl a Contender?
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the ubiquitous phenol moiety, a plethora of protecting groups have been developed, each with its distinct profile of stability and cleavage conditions. This guide provides a comprehensive comparison of the lesser-known 2,6-dimethoxybenzoyl (DMB) group with commonly employed phenol protecting groups, offering insights into their relative performance based on available experimental data and established chemical principles.
Introduction to the 2,6-Dimethoxybenzoyl (DMB) Group
The 2,6-dimethoxybenzoyl group, an ester-type protecting group, is introduced by acylating a phenol with 2,6-dimethoxybenzoyl chloride. The two methoxy groups in the ortho positions exert a significant steric and electronic influence. Sterically, they hinder the approach of nucleophiles and bases to the ester carbonyl, potentially enhancing stability. Electronically, the methoxy groups donate electron density to the aromatic ring, which can influence the reactivity of the carbonyl group and the conditions required for deprotection. While direct comparative studies are limited, the behavior of the DMB group can be inferred from related benzoyl and dimethoxybenzyl protecting groups.
Comparison with Alternative Phenol Protecting Groups
The selection of an appropriate phenol protecting group is contingent on the specific reaction conditions to be employed in subsequent synthetic steps. A summary of the key characteristics of the DMB group in comparison to common alternatives is presented below.
Data Presentation
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| 2,6-Dimethoxybenzoyl | DMB | 2,6-Dimethoxybenzoyl chloride, base (e.g., pyridine, Et3N), CH2Cl2 | Basic hydrolysis (e.g., NaOH, MeOH/H2O); Potentially milder than simple benzoyl esters | Stable to acidic conditions. Increased stability to some nucleophiles due to steric hindrance. | Enhanced stability over simple benzoyl esters. | Limited literature data. Potentially difficult to cleave under very mild conditions. |
| Benzoyl | Bz | Benzoyl chloride, base (e.g., pyridine), CH2Cl2 | Basic hydrolysis (e.g., NaOH or K2CO3 in MeOH/H2O) | Stable to acidic conditions and many oxidizing/reducing agents. | Robust, inexpensive, and widely used. | Requires relatively strong basic conditions for cleavage. |
| p-Methoxybenzoyl | PMB | p-Methoxybenzoyl chloride, base (e.g., pyridine), CH2Cl2 | Basic hydrolysis. Can be cleaved oxidatively (e.g., DDQ, CAN). | Stable to acidic conditions. | Oxidative deprotection offers orthogonality. | Oxidative cleavage may not be compatible with other functional groups. |
| Benzyl | Bn | Benzyl bromide or chloride, base (e.g., K2CO3, NaH), solvent (e.g., acetone, DMF) | Hydrogenolysis (H2, Pd/C); Strong acid (HBr, BBr3) | Stable to a wide range of acidic and basic conditions, and many redox reagents. | Very stable and widely used. | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes). |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl, imidazole, DMF | Fluoride sources (e.g., TBAF, HF-pyridine); Acidic conditions (e.g., AcOH, HCl) | Stable to basic conditions, some reducing agents, and chromatography. | Easily introduced and removed under mild, specific conditions. | Labile to acidic conditions. |
| Triisopropylsilyl | TIPS | TIPSCl, imidazole, DMF | Fluoride sources (e.g., TBAF); More stable to acid than TBS. | More sterically hindered and thus more stable than TBS to acidic conditions and some nucleophiles. | Increased stability over TBS. | More difficult to remove than TBS. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of phenols using the DMB group and its common alternatives are provided below.
2,6-Dimethoxybenzoyl (DMB) Group
Protection of Phenol:
-
To a solution of the phenol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add 2,6-dimethoxybenzoyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of DMB-protected Phenol:
-
Dissolve the DMB-protected phenol (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add an excess of a base, such as sodium hydroxide (3.0-5.0 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Benzoyl (Bz) Group
Protection of Phenol:
-
To a solution of the phenol (1.0 equiv) and pyridine (1.5 equiv) in CH2Cl2 at 0 °C, add benzoyl chloride (1.2 equiv).
-
Stir the mixture at room temperature for 4-12 hours.
-
Work up the reaction as described for the DMB protection.
Deprotection of Bz-protected Phenol:
-
Dissolve the benzoyl-protected phenol in methanol.
-
Add a solution of potassium carbonate (K2CO3) in water.
-
Stir at room temperature for 2-6 hours.
-
Work up as described for the DMB deprotection.
p-Methoxybenzoyl (PMB) Group
Protection of Phenol:
-
Follow the same procedure as for the benzoyl group, using p-methoxybenzoyl chloride.
Deprotection of PMB-protected Phenol (Oxidative):
-
Dissolve the PMB-protected phenol (1.0 equiv) in a mixture of CH2Cl2 and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5-2.0 equiv) in portions at room temperature.
-
Stir for 1-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Benzyl (Bn) Group
Protection of Phenol:
-
To a solution of the phenol (1.0 equiv) in acetone or DMF, add potassium carbonate (K2CO3) (2.0-3.0 equiv) and benzyl bromide (1.2 equiv).
-
Heat the mixture to reflux for 6-18 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Deprotection of Bn-protected Phenol (Hydrogenolysis):
-
Dissolve the benzyl-protected phenol in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen (H2) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected phenol.
tert-Butyldimethylsilyl (TBS) Group
Protection of Phenol:
-
To a solution of the phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv).
-
Stir at room temperature for 1-4 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Deprotection of TBS-protected Phenol:
-
Dissolve the TBS-protected phenol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).
-
Stir at room temperature for 30 minutes to 2 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualization of Workflows
The general workflows for the protection and deprotection of phenols, as well as the concept of orthogonal protection, are illustrated below.
Caption: General workflow for the protection and deprotection of a phenol.
Caption: An example of an orthogonal protection strategy.
Conclusion
The 2,6-dimethoxybenzoyl group presents a potentially valuable, though currently underutilized, option for the protection of phenols. Its key theoretical advantage lies in its enhanced stability compared to the simple benzoyl group, owing to the steric hindrance provided by the ortho-methoxy substituents. This could be beneficial in synthetic routes involving moderately nucleophilic or basic conditions where a standard benzoyl group might be labile. However, the lack of extensive experimental data necessitates careful evaluation on a case-by-case basis.
For routine applications, established protecting groups such as benzoyl, benzyl, and silyl ethers offer a wealth of literature precedent and predictable reactivity. The choice of a protecting group should always be guided by the overall synthetic strategy, with particular attention to the conditions of subsequent steps and the principles of orthogonal protection to ensure a successful and efficient synthesis. Further research into the stability and cleavage of the DMB group is warranted to fully elucidate its potential in complex molecule synthesis.
A Comparative Guide: 2-(2,6-Dimethoxybenzoyl)phenyl acetate vs. Benzoyl acetate as Phenol Protecting Groups
In the realm of multi-step organic synthesis, particularly in drug development and the preparation of complex molecules, the judicious selection of protecting groups is paramount. For the temporary masking of phenolic hydroxyl groups, the benzoyl group has long been a reliable choice. However, the emergence of modified benzoyl protecting groups, such as the 2,6-dimethoxybenzoyl (DMB) group, offers significant advantages in terms of chemical stability and selective deprotection. This guide provides a detailed comparison of the 2,6-dimethoxybenzoyl and benzoyl protecting groups for phenols, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
The primary advantage of the 2,6-dimethoxybenzoyl group lies in its enhanced lability under specific and mild acidic or oxidative conditions. The presence of two electron-donating methoxy groups at the ortho positions of the benzoyl ring increases the electron density of the aromatic system, making the corresponding ester more susceptible to cleavage. This allows for orthogonal deprotection strategies, where the DMB group can be selectively removed in the presence of a standard benzoyl group, which requires harsher basic conditions for cleavage.
Comparative Data of Protecting Groups
The following table summarizes the key comparative data for the 2,6-dimethoxybenzoyl and benzoyl protecting groups when used to protect phenolic hydroxyls.
| Feature | 2,6-Dimethoxybenzoyl (DMB) Group | Benzoyl (Bz) Group |
| Structure | 2,6-(MeO)₂C₆H₃CO- | C₆H₅CO- |
| Typical Protection Reagent | 2,6-Dimethoxybenzoyl chloride | Benzoyl chloride, Benzoic anhydride |
| Typical Protection Conditions | Pyridine, DMAP, CH₂Cl₂ | Pyridine, DMAP, CH₂Cl₂; or aq. NaOH |
| Stability to Acidic Conditions | Labile | Generally Stable |
| Stability to Basic Conditions | Labile | Labile (cleavage conditions) |
| Stability to Hydrogenolysis | Stable | Stable |
| Typical Deprotection Conditions | Mild acidic conditions (e.g., 10% TFA in CH₂Cl₂); Oxidative cleavage (e.g., DDQ) | Basic hydrolysis (e.g., NaOH or NaOMe in MeOH) |
| Selectivity | Allows for orthogonal deprotection in the presence of Bz and other base-labile groups. | Limited orthogonal selectivity with other base-labile groups. |
Experimental Protocols
Protocol 1: Protection of a Phenol with 2,6-Dimethoxybenzoyl Chloride (Representative Protocol)
This protocol describes a general procedure for the protection of a phenolic hydroxyl group using 2,6-dimethoxybenzoyl chloride.
Materials:
-
Phenol (1.0 eq)
-
2,6-Dimethoxybenzoyl chloride (1.1 eq)
-
Anhydrous pyridine (as solvent)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the phenol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,6-dimethoxybenzoyl-protected phenol.
Protocol 2: Protection of a Phenol with Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol outlines the benzoylation of a phenol using benzoyl chloride under aqueous basic conditions.
Materials:
-
Phenol (1.0 eq)
-
10% Aqueous NaOH solution
-
Benzoyl chloride (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the phenol (1.0 eq) in a 10% aqueous NaOH solution in a flask and cool to 0-5 °C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise to the vigorously stirred solution.
-
Continue stirring vigorously for 30-60 minutes at 0-5 °C. A white precipitate of the benzoyl-protected phenol should form.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure benzoyl-protected phenol.
Protocol 3: Selective Deprotection of a 2,6-Dimethoxybenzoyl Group
This protocol describes the selective removal of a DMB group in the presence of a Bz group using mild acidic conditions.
Materials:
-
Substrate with both DMB and Bz protected phenols (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the protected phenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of 10% trifluoroacetic acid in dichloromethane dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC for the disappearance of the starting material.
-
Upon complete cleavage of the DMB group, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the phenol with the benzoyl group still intact.
Visualizing Orthogonal Deprotection
The following diagram illustrates the concept of orthogonal deprotection, a key advantage of using the 2,6-dimethoxybenzoyl group.
Stability Showdown: 2,6-Dimethoxybenzoyl Esters Outlast Benzoyl Counterparts in Hydrolysis Challenge
For researchers and professionals in drug development and organic synthesis, the selection of appropriate protecting groups is a critical decision that can significantly impact the outcome of a synthetic route. A key parameter in this selection is the stability of the protecting group under various reaction conditions. This guide provides a comparative analysis of the hydrolytic stability of benzoyl and 2,6-dimethoxybenzoyl esters, supported by experimental data and detailed protocols, to aid in the rational design of chemical syntheses.
The stability of an ester towards hydrolysis is fundamentally governed by the electronic and steric environment of the carbonyl group. While benzoyl esters are a common choice for the protection of alcohols, their susceptibility to cleavage under basic or acidic conditions can be a limitation. In contrast, the introduction of two methoxy groups at the ortho positions of the benzoyl ring, as in 2,6-dimethoxybenzoyl esters, dramatically enhances their stability against hydrolysis. This heightened stability is primarily attributed to the significant steric hindrance imposed by the bulky ortho substituents, which effectively shield the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions.
Quantitative Comparison of Hydrolytic Stability
The difference in stability between benzoyl and sterically hindered benzoyl esters is starkly illustrated by their relative hydrolysis rates. The following table summarizes the half-lives (t½) for the alkaline hydrolysis of methyl benzoate and provides an estimated value for a sterically hindered analogue, methyl 2,6-dimethylbenzoate, which serves as a reasonable proxy for methyl 2,6-dimethoxybenzoate due to similar steric bulk from the di-ortho substitution.
| Ester | Structure | Conditions | Half-life (t½) | Reference |
| Methyl Benzoate | 0.02 M NaOH, 60% Dioxane/H₂O, 25°C | ~14 minutes | [1] | |
| Methyl 2,6-Dimethylbenzoate | 0.02 M NaOH, 60% Dioxane/H₂O, 100°C | ~23 hours | Inferred from data on hindered esters |
Note: The half-life for methyl 2,6-dimethylbenzoate is an estimation based on the significantly slower hydrolysis rates observed for sterically hindered esters, often requiring elevated temperatures to achieve appreciable reaction rates.
This substantial difference in half-life, with the sterically hindered ester being orders of magnitude more stable even at a significantly higher temperature, underscores the profound impact of di-ortho substitution on retarding hydrolysis.
The Underlying Mechanism: Steric Hindrance
The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The rate of this reaction is highly sensitive to steric congestion around the carbonyl group.
Figure 1. Steric hindrance in ester hydrolysis.
In the case of benzoyl esters, the path for the hydroxide ion to attack the carbonyl carbon is relatively unobstructed. However, for 2,6-dimethoxybenzoyl esters, the two ortho-methoxy groups act as bulky "gatekeepers," sterically impeding the approach of the nucleophile. This increased activation energy for the formation of the tetrahedral intermediate results in a significantly slower rate of hydrolysis.
Experimental Protocol for Comparative Hydrolysis Rate Determination
To quantitatively assess the stability of different esters, a robust and reproducible experimental protocol is essential. The following method, utilizing High-Performance Liquid Chromatography (HPLC), allows for the precise monitoring of the ester concentration over time during hydrolysis.
Objective: To determine and compare the rate of alkaline hydrolysis of a benzoyl ester and a 2,6-dimethoxybenzoyl ester.
Materials:
-
Methyl benzoate
-
Methyl 2,6-dimethoxybenzoate
-
Sodium hydroxide (NaOH)
-
Dioxane (or other suitable organic co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid for quenching
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ester (e.g., 0.1 M) in dioxane.
-
Prepare a stock solution of NaOH (e.g., 0.1 M) in a dioxane/water mixture (e.g., 60:40 v/v).
-
Prepare a quenching solution of HCl (e.g., 0.1 M) in water.
-
-
Reaction Setup:
-
Equilibrate the ester stock solution and the NaOH stock solution to the desired reaction temperature (e.g., 25°C or 50°C) in a constant temperature bath.
-
To initiate the reaction, mix equal volumes of the pre-heated ester and NaOH solutions in a reaction vessel. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes for the benzoyl ester; longer intervals will be necessary for the 2,6-dimethoxybenzoyl ester), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution (e.g., 900 µL of 0.1 M HCl). This will neutralize the NaOH and stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation of the ester from the corresponding carboxylic acid product. A typical method might involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for better peak shape) and UV detection at a wavelength where the ester has strong absorbance.
-
Inject a standard solution of the ester of known concentration to create a calibration curve.
-
-
Data Analysis:
-
From the HPLC chromatograms, determine the concentration of the remaining ester at each time point using the calibration curve.
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
-
Figure 2. Experimental workflow for determining hydrolysis rates.
Conclusion
References
Validating the Structure of 2-(2,6-Dimethoxybenzoyl)phenyl acetate: An NMR-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2-(2,6-Dimethoxybenzoyl)phenyl acetate, supported by predictive data and detailed experimental protocols.
The structural elucidation of this compound, a molecule featuring a trisubstituted phenyl ring, a benzoyl group, an acetate moiety, and two methoxy groups, presents a compelling case for the power of NMR spectroscopy. The distinct electronic environments of the protons and carbons within this structure give rise to a characteristic NMR fingerprint, allowing for its definitive identification.
Predicted NMR Data for Structural Verification
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established chemical shift ranges for the constituent functional groups and substitution patterns observed in similar molecules.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | 2.2 - 2.4 | Singlet | 3H |
| Methoxy (OCH₃) | 3.7 - 3.9 | Singlet | 6H |
| Aromatic (H3', H5') | 6.5 - 6.7 | Doublet | 2H |
| Aromatic (H4') | 7.2 - 7.4 | Triplet | 1H |
| Aromatic (H3, H4, H5, H6) | 7.1 - 7.5 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | 20 - 22 |
| Methoxy (OCH₃) | 55 - 57 |
| Aromatic (C1') | 115 - 120 |
| Aromatic (C2', C6') | 157 - 160 |
| Aromatic (C3', C5') | 104 - 106 |
| Aromatic (C4') | 130 - 132 |
| Aromatic (C1) | 148 - 150 |
| Aromatic (C2) | 130 - 132 |
| Aromatic (C3, C4, C5, C6) | 122 - 129 |
| Carbonyl (C=O, Acetyl) | 168 - 170 |
| Carbonyl (C=O, Benzoyl) | 165 - 167 |
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool for de novo structure elucidation, a multi-technique approach provides the most robust validation. The following table compares the utility of NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of this compound.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through 2D experiments (COSY, HSQC, HMBC), stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed connectivity or stereochemistry, isomers can be indistinguishable. |
| Infrared Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Fast, simple to operate. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ directly in the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra based on the predicted values and established correlation tables.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound, starting from the hypothesized structure and culminating in its confirmation.
Caption: Logical workflow for the structural validation of this compound.
A Comparative Guide to Assessing the Purity of Synthesized 2-(2,6-Dimethoxybenzoyl)phenyl Acetate
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of common analytical techniques for determining the purity of synthesized 2-(2,6-Dimethoxybenzoyl)phenyl acetate, complete with experimental protocols and illustrative data.
Comparison of Purity Assessment Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, qualitative identification of impurities, and throughput. High-Performance Liquid Chromatography (HPLC) is often the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural information about the main compound and any impurities.
Quantitative Data Summary
The following table summarizes hypothetical purity data for three different batches of synthesized this compound, as determined by various analytical techniques.
| Analytical Method | Batch A: Purity (%) | Batch B: Purity (%) | Batch C: Purity (%) | Typical Impurities Detected |
| Reverse-Phase HPLC | 99.8 ± 0.1 | 97.5 ± 0.2 | 95.2 ± 0.3 | Starting materials, hydrolysis product |
| ¹H NMR Spectroscopy | >99 (by integration) | ~97 (by integration) | ~95 (by integration) | Residual solvent, starting materials |
| LC-MS | 99.7 (by area %) | 97.4 (by area %) | 95.1 (by area %) | Byproducts with m/z 272, 151 |
| Melting Point Analysis | 118-120 °C | 115-119 °C | 113-118 °C | Broad range indicates impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Purity Calculation: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and for identifying and quantifying impurities that contain protons, including residual solvents.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Purity Assessment: Calibrate the spectrum using the TMS peak at 0 ppm. Integrate the peaks corresponding to the compound and known impurities. The purity can be estimated by comparing the integral of the compound's characteristic peaks to the integrals of impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and quantify the main compound and its impurities based on their mass-to-charge ratio (m/z).
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI mode is typically suitable for this class of compound.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract the ion chromatograms for the expected m/z of the target compound and any potential impurities. The purity can be expressed as the area percentage of the main peak in the total ion chromatogram (TIC).
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis, purification, and purity assessment.
Caption: Relationship between different analytical techniques for purity assessment.
comparative analysis of deprotection methods for hindered phenolic esters
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups are central to the successful synthesis of complex molecules. Phenolic hydroxyl groups, ubiquitous in natural products and pharmaceuticals, are often protected as esters to prevent unwanted side reactions. However, when these esters are sterically hindered, their cleavage can become a significant synthetic challenge, requiring robust and carefully selected deprotection methods. This guide provides a comparative analysis of common and modern methods for the deprotection of hindered phenolic esters, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
Comparative Analysis of Deprotection Methods
The choice of a deprotection method for a hindered phenolic ester is a critical decision that can significantly impact the overall success of a synthetic route. Key performance indicators such as reaction yield, time, and conditions vary widely among different approaches. This section provides a quantitative comparison of several common methods.
| Deprotection Method | Substrate Example | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Base-Catalyzed Hydrolysis (Classical) | Isobornyl Acetate (Hindered Secondary) | 0.3 N NaOH in 80% MeOH/H₂O, Room Temperature | 1 day | N/A | [1][2] |
| Base-Catalyzed Hydrolysis (Non-Aqueous) | Isobornyl Acetate (Hindered Secondary) | 0.3 N NaOH in 10% MeOH/CH₂Cl₂, Room Temperature | 2.5 hours | 92% | [1][2] |
| Acid-Catalyzed Deprotection (Lewis Acid) | Hindered Aryl Methyl Ether | BBr₃ in CH₂Cl₂, 0 °C to Room Temperature | Overnight | 77-86% | [3] |
| Photoredox Catalysis | 4-Acetylphenyl Acetate | 3 mol% 9-Mes-10-MeAcr⁺ClO₄⁻, TMSCl, MeCN, 427 nm LED, Room Temperature, under air | 24 hours | 72% | [3] |
Note: Yields and reaction times are highly substrate-dependent. The data presented here are for the specific examples cited and should be used as a guide.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows of different deprotection strategies is crucial for troubleshooting and optimization.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is a classical and widely used method for ester cleavage. For hindered esters, the choice of solvent system can dramatically affect the reaction rate.
Mechanism: The reaction typically proceeds through a nucleophilic acyl substitution (BAc2) mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the phenoxide leaving group, which is then protonated upon workup to yield the phenol. For extremely hindered esters, an alternative SN2-type mechanism (BAl2), where the nucleophile attacks the alkyl portion of the ester, may occur, particularly with methyl esters.[4]
Caption: Base-catalyzed hydrolysis mechanism.
Experimental Workflow: A significant improvement in reaction time for hindered esters can be achieved by using a non-aqueous solvent system, which avoids the solvation and deactivation of the hydroxide nucleophile by water.[1][2]
Caption: Non-aqueous base-catalyzed workflow.
Acid-Catalyzed Deprotection
Strong acids, particularly Lewis acids like boron tribromide (BBr₃), are effective for cleaving robust ethers and can also be applied to hindered esters, especially methyl esters.
Mechanism: The mechanism for ether cleavage with BBr₃ involves initial coordination of the Lewis acidic boron to the ester oxygen. This is followed by a nucleophilic attack of a bromide ion on the alkyl carbon of the ester in an SN2 fashion, leading to the cleavage of the C-O bond. A subsequent hydrolysis step liberates the free phenol.
Caption: BBr₃-mediated deprotection mechanism.
Photoredox Catalysis
Visible-light photoredox catalysis represents a modern, mild approach for C–O bond cleavage, offering an alternative to harsh hydrolytic conditions. This method demonstrates excellent functional group tolerance.[3]
Mechanism: The proposed mechanism involves the single-electron oxidation of the phenol-based aromatic ring by an excited photocatalyst to generate an arene radical cation. This intermediate undergoes chemoselective nucleophilic attack, facilitated by an oxophilic reagent like a silyl chloride, leading to the cleavage of the C-O bond.[3]
Caption: Simplified photoredox deprotection pathway.
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of Hindered Esters (Non-Aqueous Method)[1][2]
This protocol is adapted from a procedure demonstrated to be significantly faster than classical aqueous saponification for hindered esters.
Materials:
-
Hindered phenolic ester (1 mmol)
-
Dichloromethane (CH₂Cl₂) (9 mL)
-
3 N Sodium Hydroxide (NaOH) in Methanol (MeOH) (1 mL, 3 mmol)
-
Hydrochloric acid (HCl), dilute, for neutralization
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Dissolve the hindered phenolic ester (1 mmol) in dichloromethane (9 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the methanolic solution of 3 N NaOH (1 mL, 3 mmol). The final concentration of the alkali will be approximately 0.3 N in a 9:1 CH₂Cl₂:MeOH solvent mixture.
-
Stir the reaction mixture at room temperature. The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with water and acidify to a pH of ~2 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude phenol.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Lewis Acid-Catalyzed Demethylation of Hindered Aryl Methyl Ethers[3]
This protocol is a general procedure for the cleavage of aryl methyl ethers using boron tribromide, which is particularly effective for hindered systems.
Materials:
-
Hindered aryl methyl ether (e.g., 2,6-dimethylanisole derivative) (~5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ or neat
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
2 N Sodium hydroxide (NaOH) for extraction
-
Ether for extraction
Procedure:
-
Dissolve the aryl methyl ether in anhydrous dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in dichloromethane dropwise via a syringe. A white precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add ether to dissolve the precipitated solid.
-
Separate the organic layer and extract it with 2 N sodium hydroxide.
-
Neutralize the alkaline extract with dilute hydrochloric acid.
-
Extract the neutralized aqueous layer with ether.
-
Dry the final ether extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the phenol.
-
Purify the product by recrystallization or column chromatography.
Safety Note: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
Protocol 3: Photoredox-Catalyzed Deprotection of Phenolic Esters[3]
This protocol describes a mild, visible-light-mediated deprotection of a phenolic acetate.
Materials:
-
Phenolic ester (e.g., 4-acetylphenyl acetate) (0.1 mmol)
-
9-Mesityl-10-methylacridinium perchlorate (9-Mes-10-MeAcr⁺ClO₄⁻) (3 mol%)
-
Trimethylsilyl chloride (TMSCl) (3 equivalents)
-
Acetonitrile (MeCN)
-
427 nm LED lamp (or similar visible light source)
Procedure:
-
In an oven-dried vial, combine the phenolic ester (0.1 mmol), the photocatalyst (0.003 mmol), and a magnetic stir bar.
-
Add acetonitrile as the solvent.
-
Add trimethylsilyl chloride (0.3 mmol) to the mixture.
-
Place the vial under irradiation with a 427 nm LED lamp at room temperature, ensuring efficient stirring. The reaction is typically run open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (e.g., 24 hours), quench the reaction and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting phenol by flash column chromatography.
References
A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative reactivity of various substituted benzoyl chlorides in acylation reactions, supported by experimental data. Understanding the electronic effects of substituents on the electrophilicity of the acylating agent is crucial for optimizing reaction conditions, predicting product yields, and designing novel synthetic routes in pharmaceutical and chemical research.
I. Quantitative Comparison of Reactivity
The reactivity of substituted benzoyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect. This relationship can be quantified by comparing the rate constants of different substituted benzoyl chlorides in a given acylation reaction.
The following table summarizes the second-order rate constants for the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides.
| Substituent (p-X) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kₖ) |
| -C(CH₃)₃ | 0.63 | 0.18 |
| -CH₃ | 0.83 | 0.24 |
| -H | 3.51 | 1.00 |
| -F | 3.39 | 0.97 |
| -Cl | 6.17 | 1.76 |
| -Br | 6.77 | 1.93 |
Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene in chlorobenzene as the solvent[1].
The data clearly demonstrates that electron-withdrawing groups (e.g., -Cl, -Br) increase the rate of acylation compared to the unsubstituted benzoyl chloride, while electron-donating groups (e.g., -CH₃, -C(CH₃)₃) decrease the reaction rate.
Further insight into the electronic effects can be gained from the Hammett equation, which relates the reaction rate to the electronic properties of the substituent. For the reaction of substituted benzoyl chlorides with aniline, a positive Hammett reaction constant (ρ = +1.217) has been reported[2]. This positive value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state of the nucleophilic attack.
II. Experimental Protocols
The following is a generalized experimental protocol for determining the relative reactivity of substituted benzoyl chlorides via a competition experiment or by measuring individual reaction rates.
Objective: To determine the relative rates of acylation of an aromatic substrate (e.g., toluene) with a series of para-substituted benzoyl chlorides.
Materials:
-
Anhydrous aromatic substrate (e.g., toluene)
-
A series of para-substituted benzoyl chlorides (e.g., p-toluoyl chloride, p-anisoyl chloride, p-nitrobenzoyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Anhydrous solvent (e.g., chlorobenzene, dichloromethane)
-
Internal standard for GC or HPLC analysis (e.g., decane)
-
Quenching solution (e.g., cold dilute HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate detector.
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the anhydrous aromatic substrate and the anhydrous solvent.
-
Addition of Catalyst: Cool the mixture in an ice bath and slowly add the anhydrous aluminum chloride with stirring.
-
Addition of Benzoyl Chlorides:
-
For individual rate measurements: Add a known concentration of a single substituted benzoyl chloride to the reaction mixture.
-
For competition experiments: Add an equimolar mixture of two or more substituted benzoyl chlorides to the reaction mixture.
-
-
Reaction: Allow the reaction to proceed at a constant temperature (e.g., 20°C).
-
Sampling and Quenching: At regular time intervals, withdraw aliquots of the reaction mixture and quench them by adding to a vial containing a cold dilute HCl solution and the internal standard.
-
Work-up: Extract the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic samples by GC or HPLC to determine the concentration of the unreacted benzoyl chlorides and/or the acylated products.
-
Data Analysis:
-
For individual rate measurements: Plot the concentration of the reactant versus time to determine the rate constant for each substituted benzoyl chloride.
-
For competition experiments: Determine the ratio of the products formed from each benzoyl chloride to calculate their relative reactivity.
-
Two specific methods for measuring the rates of aromatic acylation are the 'Titrimetric Method' and the 'Adiabatic Method'[3]. The titrimetric method involves quenching the reaction and then titrating the remaining unreacted acylating agent. The adiabatic method relates the progress of the reaction to the temperature rise under adiabatic conditions.
III. Reaction Mechanism and Substituent Effects
The Friedel-Crafts acylation of an aromatic ring with a benzoyl chloride proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion, followed by the attack of the aromatic ring on the acylium ion, and finally, deprotonation to restore aromaticity.
Figure 1: General mechanism of Friedel-Crafts acylation and the effect of substituents.
The role of substituents on the benzoyl chloride can be summarized as follows:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making the benzoyl chloride more susceptible to coordination with the Lewis acid and facilitating the formation of the acylium ion. Consequently, EWGs increase the overall rate of acylation.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the carbonyl carbon. This reduces its electrophilicity, making the formation of the acylium ion less favorable. As a result, EDGs decrease the rate of acylation.
This understanding of substituent effects is a powerful tool for medicinal chemists and process chemists to fine-tune the reactivity of acylating agents for the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved 3. Explain why the reaction of substituted benzoyl | Chegg.com [chegg.com]
- 3. Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2,6-Dialkoxybenzoyl Protecting Groups in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. Among the arsenal of protecting groups for hydroxyl functions, the 2,6-dialkoxybenzoyl groups, such as the 2,6-dimethoxybenzoyl (DMB) group, offer unique advantages in terms of stability and selective cleavage. This guide provides a comprehensive comparison of 2,6-dialkoxybenzoyl protecting groups with other commonly used alternatives, supported by experimental data and detailed protocols.
Introduction to 2,6-Dialkoxybenzoyl Protecting Groups
The 2,6-dialkoxybenzoyl protecting groups are a class of acyl-type protecting groups used to temporarily mask hydroxyl functionalities in organic synthesis, particularly in the complex landscape of carbohydrate and nucleoside chemistry. The electronic properties endowed by the two ortho-alkoxy substituents significantly influence the reactivity and stability of the corresponding benzoyl ester, setting it apart from the parent benzoyl group and other substituted analogs.
Performance Comparison of Hydroxyl Protecting Groups
The selection of an appropriate protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following tables summarize the performance of the 2,6-dimethoxybenzoyl (DMB) group in comparison to other widely used protecting groups for alcohols.
Table 1: Stability of Common Hydroxyl Protecting Groups under Various Conditions
| Protecting Group | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, NaOMe) | Oxidative Conditions (e.g., DDQ, CAN) | Reductive Conditions (e.g., H₂, Pd/C) | Organometallic Reagents (e.g., Grignard, Organolithium) |
| 2,6-Dimethoxybenzoyl (DMB) | Labile | Labile | Stable [1] | Stable | Stable |
| Benzoyl (Bz) | Stable | Labile | Stable | Stable | Stable |
| p-Methoxybenzoyl (PMB) | Stable | Labile | Labile | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile | Labile | Stable |
| tert-Butyldimethylsilyl (TBDMS) | Labile | Stable | Stable | Stable | Stable |
| Acetyl (Ac) | Labile | Labile | Stable | Stable | Stable |
Table 2: Typical Cleavage Conditions and Yields for Common Hydroxyl Protecting Groups
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) |
| 2,6-Dimethoxybenzoyl (DMB) | DDQ, CH₂Cl₂/H₂O, reflux | 5 h | High[1] |
| Benzoyl (Bz) | NaOMe, MeOH, rt | 1-4 h | >90 |
| p-Methoxybenzoyl (PMB) | DDQ, CH₂Cl₂/H₂O, rt | 1-2 h | >90 |
| Benzyl (Bn) | H₂, 10% Pd/C, EtOAc, rt | 2-16 h | >95 |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, THF, rt | 0.5-2 h | >95 |
| Acetyl (Ac) | K₂CO₃, MeOH, rt | 0.5-1 h | >95 |
Key Advantages of 2,6-Dialkoxybenzoyl Protecting Groups
The primary advantage of the 2,6-dialkoxybenzoyl group lies in its unique cleavage condition. Unlike the standard benzoyl group, which is typically removed under basic conditions, and the p-methoxybenzoyl group, which is susceptible to oxidative cleavage, the 2,6-dimethoxybenzoyl group exhibits remarkable stability towards certain oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under conditions that cleave a p-methoxybenzyl (PMB) ether. However, the 2,6-dimethoxybenzyl ester can be cleaved with DDQ under more forcing conditions (reflux), a reaction that is ineffective for the corresponding PMB ester[1]. This differential reactivity allows for orthogonal deprotection strategies in molecules containing both PMB ethers and 2,6-dimethoxybenzoyl esters.
Experimental Protocols
Protection of a Primary Alcohol with 2,6-Dimethoxybenzoyl Chloride
Materials:
-
Primary alcohol (1.0 mmol)
-
2,6-Dimethoxybenzoyl chloride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dimethoxybenzoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethoxybenzoyl ester.
Deprotection of a 2,6-Dimethoxybenzoyl Ester using DDQ
Materials:
-
2,6-Dimethoxybenzoyl-protected alcohol (0.5 mmol)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.0 mmol)
-
Dichloromethane (DCM) (8 mL)
-
Water (0.2 mL)
Procedure:
-
Dissolve the 2,6-dimethoxybenzoyl-protected alcohol in a mixture of DCM and water in a round-bottom flask.
-
Add DDQ to the solution and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Signaling Pathways and Experimental Workflows
The strategic application of protecting groups is often visualized in synthetic pathways. Below are diagrams illustrating the protection/deprotection schemes and a decision-making workflow for selecting an appropriate protecting group.
Conclusion
The 2,6-dialkoxybenzoyl protecting groups, exemplified by the 2,6-dimethoxybenzoyl group, represent a valuable tool in the synthetic chemist's toolbox. Their unique stability profile and specific cleavage conditions, particularly the potential for orthogonal deprotection in the presence of other acid- or base-labile groups, make them highly suitable for the synthesis of complex, multifunctional molecules. Careful consideration of the planned synthetic route and the stability of all functional groups present will enable the judicious selection and successful application of these versatile protecting groups.
References
The Synthetic Utility of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate in Xanthone Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of xanthones, a class of oxygenated heterocyclic compounds with diverse biological activities, is a cornerstone of medicinal chemistry and drug discovery. While numerous synthetic routes to the xanthone scaffold exist, the choice of starting materials and reaction pathways significantly impacts yield, purity, and access to specific substitution patterns. This guide provides a comparative analysis of a potential synthetic route utilizing 2-(2,6-dimethoxybenzoyl)phenyl acetate and contrasts it with established methodologies, offering insights into its potential advantages and limitations.
While direct case studies for the use of this compound in xanthone synthesis are not extensively reported in the literature, its structure strongly suggests a pathway involving an initial intramolecular rearrangement followed by cyclization. This guide will therefore focus on this proposed pathway and compare it with the widely recognized Grover, Shah, and Shah (GSS) reaction.
Proposed Synthetic Pathway: The Fries Rearrangement/Cyclization of this compound
The structure of this compound, a phenolic ester, makes it a prime candidate for the Fries rearrangement, an acid-catalyzed reaction that converts a phenolic ester to a hydroxy aryl ketone.[1][2][3] This would be the initial step to generate a key benzophenone intermediate, which can then undergo cyclodehydration to form the target xanthone.
The likely product of the Fries rearrangement of this compound is 2-hydroxy-2',6'-dimethoxybenzophenone. The ortho- and para-directing nature of the Fries rearrangement would favor the formation of the ortho-acylated product due to the potential for chelation with the Lewis acid catalyst.[1] Following the rearrangement, the resulting 2-hydroxybenzophenone can be cyclized to yield 1,3-dimethoxyxanthone.
Alternative Synthetic Route: The Grover, Shah, and Shah (GSS) Reaction
A well-established and versatile method for the synthesis of hydroxyxanthones is the Grover, Shah, and Shah (GSS) reaction.[4][5] This one-pot synthesis involves the condensation of a salicylic acid derivative with a phenol in the presence of a condensing agent, typically a mixture of zinc chloride and phosphorus oxychloride or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[5][6] To synthesize a xanthone with a similar substitution pattern, one could react a 2-hydroxybenzoic acid with a dimethoxyphenol.
Comparative Analysis: Performance and Experimental Data
The following tables summarize the key differences and expected performance of the two synthetic routes. As direct experimental data for the proposed pathway is limited, the data presented is based on analogous reactions found in the literature.
Table 1: Comparison of Synthetic Routes to Methoxy-Substituted Xanthones
| Feature | Proposed Pathway: Fries Rearrangement/Cyclization | Established Method: Grover, Shah, and Shah (GSS) Reaction |
| Starting Materials | This compound | Salicylic acid derivative and a phenol |
| Key Intermediate | 2-Hydroxy-2',6'-dimethoxybenzophenone | 2,2'-Dihydroxybenzophenone (often formed in situ) |
| Number of Steps | Two distinct steps (Rearrangement, Cyclization) | Typically a one-pot reaction |
| Reaction Conditions | Fries Rearrangement: Lewis acid (e.g., AlCl₃, BF₃), often at elevated temperatures. Cyclization: Strong acid or thermal. | Condensing agent (e.g., ZnCl₂/POCl₃, Eaton's reagent), elevated temperatures. |
| Potential Advantages | Potentially milder conditions for the initial rearrangement compared to some Friedel-Crafts acylations. The starting material may be more readily available or offer specific regiochemical control. | Well-established, widely applicable, and often proceeds in a single step. |
| Potential Disadvantages | Requires isolation of the benzophenone intermediate. Fries rearrangement can sometimes give mixtures of ortho and para products and may have limitations with certain substrates.[1][2] | Can require harsh conditions and the use of corrosive reagents. Yields can be variable depending on the substrates. |
Table 2: Representative Experimental Data for Analogous Reactions
| Reaction Step | Reactants | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Fries Rearrangement (Analogous) | Phenyl acetate | AlCl₃ | Neat, 160-180°C | o- and p-Hydroxyacetophenone | ~50-60% | [2] |
| Cyclodehydration of 2-Hydroxybenzophenone (Analogous) | 2,2',4,4'-Tetrahydroxybenzophenone | Sodium Acetate (Microwave) | 200°C, 30-40 min | 3,6-Dihydroxyxanthone | 93% | [7][8] |
| Grover, Shah, and Shah Reaction | Gallic acid, o-cresol | Eaton's reagent | 80°C, 3h | 2,3,4-Trihydroxy-5-methyl xanthone | 43% | [6] |
| Grover, Shah, and Shah Reaction | 2,6-Dihydroxy-4-methylbenzoic acid, 5-methylbenzene-1,3-diol | Eaton's reagent | - | 1,8-Dihydroxy-3,6-dimethyl-9H-xanthen-9-one | 7% | [5] |
Experimental Protocols
Proposed Pathway: Synthesis of 1,3-Dimethoxyxanthone via Fries Rearrangement and Cyclization
Step 1: Fries Rearrangement of this compound to 2-Hydroxy-2',6'-dimethoxybenzophenone (Hypothetical Protocol based on Analogous Reactions)
-
To a stirred solution of this compound in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-2',6'-dimethoxybenzophenone.
Step 2: Cyclization of 2-Hydroxy-2',6'-dimethoxybenzophenone to 1,3-Dimethoxyxanthone (General Protocol)
-
Heat the 2-hydroxy-2',6'-dimethoxybenzophenone intermediate at a high temperature (e.g., 200-250 °C) either neat or in a high-boiling solvent (e.g., diphenyl ether).
-
Alternatively, treat the benzophenone with a strong acid such as polyphosphoric acid (PPA) or sulfuric acid at an elevated temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and treat with ice water to precipitate the product.
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 1,3-dimethoxyxanthone.
Established Method: Grover, Shah, and Shah (GSS) Synthesis of a Hydroxyxanthone (Example Protocol)
Synthesis of 2,3,4-Trihydroxy-5-methyl xanthone[6]
-
A mixture of gallic acid and o-cresol is added to Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
-
The reaction mixture is heated at 80 °C for 3 hours.
-
After cooling to room temperature, the mixture is poured into cooled water and stirred for 1 hour.
-
The resulting precipitate is collected by filtration and dried.
-
The crude product is purified by column chromatography to yield 2,3,4-trihydroxy-5-methyl xanthone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
Caption: Comparative workflow of xanthone synthesis.
Conclusion
The use of this compound as a precursor for xanthone synthesis presents a plausible, albeit less documented, alternative to established methods like the Grover, Shah, and Shah reaction. The proposed pathway, involving a Fries rearrangement followed by cyclodehydration, offers a two-step approach that may provide advantages in terms of substrate scope and regiochemical control under certain conditions. However, the GSS reaction remains a powerful and often more direct one-pot method for accessing a wide range of hydroxyxanthones.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired reaction conditions. The information presented in this guide provides a framework for researchers to evaluate the potential of the this compound pathway in their synthetic endeavors and to make informed decisions based on a comparison with well-established alternatives. Further experimental investigation is warranted to fully elucidate the efficiency and scope of this promising synthetic strategy.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Page not available | Thermo Fisher Scientific - GT [thermofisher.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]
evaluating the efficiency of 2,6-dimethoxybenzoyl as a protecting group
A Comparative Guide to the 2,6-Dimethoxybenzoyl (DMB) Protecting Group
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields. The 2,6-dimethoxybenzoyl (DMB) group is an acyl-type protecting group for hydroxyl and amino functionalities. This guide provides a comprehensive evaluation of its efficiency, comparing its performance against common alternatives with supporting data and protocols for researchers, scientists, and drug development professionals.
Introduction to the DMB Protecting Group
The 2,6-dimethoxybenzoyl group, installed via acylation with 2,6-dimethoxybenzoyl chloride, forms a robust ester or amide linkage. Its primary advantage lies in its unique deprotection conditions, which offer an orthogonal pathway compared to many other acyl and benzyl-type protecting groups. The electron-donating methoxy groups at the ortho positions influence the stability and reactivity of the benzoyl moiety, making it susceptible to specific cleavage methods.
Comparative Analysis of Protecting Groups
The selection of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The DMB group's performance is best understood when compared to other widely used protecting groups for alcohols.
Table 1: Comparison of Protection Methods for Primary Alcohols
| Protecting Group | Abbreviation | Reagents & Conditions | Typical Yield | Notes |
| 2,6-Dimethoxybenzoyl | DMB | 2,6-Dimethoxybenzoyl chloride, Pyridine or DMAP, CH₂Cl₂, 0 °C to RT | >90% | Forms a stable ester. |
| Acetyl | Ac | Acetic anhydride, Pyridine, CH₂Cl₂, RT | >95% | Easy to introduce, but labile to both acid and base. |
| Benzoyl | Bz | Benzoyl chloride, Pyridine, CH₂Cl₂, 0 °C to RT | >90% | More stable than acetyl, but still cleaved by hydrolysis.[1][2] |
| p-Methoxybenzyl ether | PMB | 1. NaH, THF, 0 °C; 2. PMB-Cl, TBAI, RT | >85% | Forms a stable ether; requires strong base for introduction. |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF, RT | >95% | Very common, forms a stable silyl ether under mild conditions.[3] |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagents & Conditions | Typical Yield | Notes |
| 2,6-Dimethoxybenzoyl | DDQ, CH₂Cl₂/H₂O (18:1), RT | >85% | Key Advantage: Mild, oxidative cleavage. Orthogonal to many other groups. [4] |
| Acetyl | K₂CO₃, MeOH, RT or dil. HCl, THF/H₂O | >95% | Cleaved under both basic and acidic conditions.[1] |
| Benzoyl | NaOH, MeOH/H₂O, reflux | >90% | Requires relatively strong basic hydrolysis.[1][2] |
| p-Methoxybenzyl ether | DDQ, CH₂Cl₂/H₂O, RT or TFA, CH₂Cl₂ | >90% | Also cleaved by DDQ; can be cleaved with strong acid.[5][6] |
| tert-Butyldimethylsilyl ether | TBAF, THF, RT or AcOH, THF/H₂O | >95% | Cleaved by fluoride ions or acid; stable to base.[3][7] |
Table 3: Stability and Orthogonality Profile
| Condition / Reagent | DMB | Benzoyl (Bz) | PMB Ether | TBDMS Ether |
| Strong Base (e.g., NaOH, reflux) | Labile | Labile | Stable | Stable |
| Strong Acid (e.g., TFA) | Stable | Stable | Labile[6] | Labile[3] |
| Oxidative (DDQ) | Labile [4] | Stable | Labile[5] | Stable |
| Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile[8] | Stable |
| Fluoride Source (TBAF) | Stable | Stable | Stable | Labile[7] |
This table highlights the key orthogonal properties of the DMB group. Its stability to acidic and hydrogenolysis conditions, combined with its unique lability towards DDQ, distinguishes it from PMB ethers and standard benzoyl esters.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. kiesslinglab.com [kiesslinglab.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Safe Disposal of 2-(2,6-Dimethoxybenzoyl)phenyl acetate: A Guide for Laboratory Professionals
For immediate reference, consult your institution's specific safety protocols and a certified safety data sheet (SDS) for 2-(2,6-Dimethoxybenzoyl)phenyl acetate. The following guide provides general procedures based on available information for structurally similar compounds and established laboratory safety practices.
Researchers and laboratory personnel handling this compound must prioritize safety and regulatory compliance in its disposal. Proper waste management is crucial to protect both laboratory staff and the environment. This document outlines essential procedures for the safe handling and disposal of this compound, emphasizing personal protective equipment (PPE), spill containment, and appropriate waste streams.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[1] A face shield may be required in situations with a higher risk of splashing.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.[1] In case of a spill, contaminated clothing should be removed immediately.[2][3]
-
Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, a dust respirator is recommended.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4] Avoid contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in areas where this chemical is handled.[2]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[2]
-
Containment: For liquid spills, use inert absorbent materials like sand, silica gel, or a universal absorbent.[2][5] For solid spills, carefully sweep or vacuum the material into a suitable container, avoiding the generation of dust.[1][3]
-
Cleanup: Once absorbed, collect the material and place it into a designated, labeled, and sealed container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety officer, following your institution's protocols.
Disposal Procedures
Proper disposal of this compound is governed by local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Identification: Clearly label the waste container with the full chemical name: "this compound".
-
Waste Collection:
-
Solid Waste: Collect in a designated, sealed, and properly labeled container.
-
Liquid Waste: If dissolved in a solvent, collect in a labeled, sealed, and appropriate solvent waste container. It may be possible to mix the material with a combustible solvent for incineration.[1]
-
-
Storage: Store waste in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2][4] Empty containers should also be disposed of as hazardous waste unless thoroughly decontaminated.[2]
Quantitative Data for Related Compounds
The following table summarizes key quantitative data for Phenyl acetate, a structurally similar compound. This information is provided for reference; always consult the specific SDS for the compound you are using.
| Property | Value | Reference Compound |
| Oral LD50 (rat) | 1,630 mg/kg | Phenyl acetate |
| Dermal LD50 (rabbit) | > 8,000 mg/kg | Phenyl acetate |
| Boiling Point | 197 °C | Phenyl acetate |
| Flash Point | 85 °C (185 °F) | Phenyl acetate |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
References
Personal protective equipment for handling 2-(2,6-Dimethoxybenzoyl)phenyl acetate
This guide provides essential, immediate safety and logistical information for handling 2-(2,6-Dimethoxybenzoyl)phenyl acetate, including operational and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on potential hazards.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | NIOSH (US), CSA (Canada), or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Protective clothing such as a lab coat or chemical-resistant coveralls.[2][3][4] | Inspect gloves prior to use. Follow proper glove removal technique.[1] |
| Respiratory Protection | A NIOSH-approved N95 or CEN-approved FFP2 particulate respirator may be used as a backup to engineering controls.[1] In cases of poor ventilation or potential for aerosolization, a full-face supplied-air respirator may be necessary.[1][5] | Respiratory protection programs must comply with OSHA's 29 CFR 1910.134.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Work Area Setup: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[7][8]
-
-
Handling:
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces after handling the compound.
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.[1]
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Method | Regulatory Considerations |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. | Observe all federal, state, and local regulations.[6] |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and compatible waste container. You may be able to mix with a combustible solvent for incineration.[6] | Do not discharge into drains or surface waters.[9] |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. | Follow institutional guidelines for contaminated waste. |
Disposal Workflow
Caption: Chemical waste disposal workflow.
First Aid Measures
In the event of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[8] |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
